4-Tert-butyl-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBHVYLVGOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370159 | |
| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74370-93-7 | |
| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Tert-butyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-1,3-thiazol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core , a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing key data and standardized experimental methodologies.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, excretion (ADME), and overall suitability as a drug candidate. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₂N₂S | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 156.25 g/mol [1] | Affects diffusion rates and the ability to cross biological membranes. |
| Melting Point | 98-103 °C[1] | Indicates purity and solid-state stability; relevant for formulation and storage. |
| LogP (Octanol/Water) | 2.0228 (Calculated)[2] | A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Limited (Qualitative)[3] | Crucial for absorption and formulation; low solubility can hinder bioavailability. |
| pKa (Predicted) | ~5.5-6.5 (Amine) | Governs the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets and contributes to solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding interactions with biological targets and contributes to solubility. |
| Rotatable Bonds | 0 | A low number suggests conformational rigidity, which can be favorable for target binding. |
Note: The pKa value is an estimation based on typical values for 2-aminothiazole derivatives and has not been experimentally determined from the search results.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard protocols for key experiments.
Melting Point Determination (Capillary Method)
This method provides a melting point range, which is indicative of the compound's purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.
-
Reporting: The result is reported as a temperature range (e.g., 98-103 °C).
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[4]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing for 24 hours, followed by separation.[5]
-
Sample Dissolution: A known amount of this compound is dissolved in the pre-saturated aqueous phase. The concentration should be below the solubility limit.
-
Partitioning: The aqueous solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: The mixture is agitated (shaken) for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached. The mixture is then allowed to stand until the two phases are clearly separated.
-
Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
Workflow for LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[7]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[8]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a burette.[9]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[7]
Biological Context: 2-Aminothiazoles as Kinase Inhibitors
While specific signaling pathway interactions for this compound are not extensively documented, the broader class of 2-aminothiazole derivatives is well-established for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][10] A significant number of these compounds function as kinase inhibitors.[11][12] Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The 2-aminothiazole scaffold serves as a "privileged structure" that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases, such as Src family kinases and Cyclin-Dependent Kinases (CDKs).[13][14] By blocking the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival.
Generalized Kinase Inhibition Pathway
Caption: Generalized pathway showing kinase inhibition by a 2-aminothiazole derivative.
References
- 1. labsolu.ca [labsolu.ca]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 4. acdlabs.com [acdlabs.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Profile of 4-Tert-butyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 4-tert-butyl-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of thiazole-based compounds in drug discovery and development. The information presented includes a summary of available spectral data (NMR, IR, MS), detailed experimental methodologies for spectral acquisition, and a logical workflow for its analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for this compound. It is important to note that while experimental infrared (IR) data is available, specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound were not found in a comprehensive search of publicly available literature. The tables for NMR and MS are therefore presented with expected values or data from closely related analogs for illustrative purposes, and this is clearly indicated.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | CDCl₃ (predicted) | ~6.5 - 7.0 | s | - | Thiazole C5-H |
| ~4.5 - 5.5 | br s | - | -NH₂ | ||
| ~1.3 | s | - | -C(CH₃)₃ | ||
| ¹³C NMR | CDCl₃ (predicted) | ~168 | - | - | Thiazole C2 (C-NH₂) |
| ~155 | - | - | Thiazole C4 (C-tert-butyl) | ||
| ~110 | - | - | Thiazole C5 | ||
| ~35 | - | - | -C (CH₃)₃ | ||
| ~30 | - | - | -C(C H₃)₃ |
Note: Experimental NMR data for this compound was not found. The presented values are predictions based on typical chemical shifts for similar structural motifs.
Table 2: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3163 | - | ν(C-H) | Thiazole C-H stretch |
| 1608 | - | δ(NH₂) | N-H scissoring |
| ~3400-3300 | Medium | ν(N-H) | N-H stretch (asymmetric and symmetric) |
| ~2960 | Strong | ν(C-H) | C-H stretch (tert-butyl) |
| ~1500 | Medium | ν(C=N), ν(C=C) | Thiazole ring stretching |
| ~1365 | Medium | δ(C-H) | C-H bend (tert-butyl) |
Data obtained from a study comparing observed FTIR wavenumbers with theoretical calculations.[1]
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Relative Abundance (%) | Fragment Assignment |
| ESI+ (predicted) | 157.08 | - | [M+H]⁺ |
| 142.06 | - | [M-CH₃]⁺ | |
| 100.04 | - | [M-C(CH₃)₃]⁺ |
Note: Experimental mass spectrometry data for this compound was not found. The presented values are predicted based on the molecular weight and common fragmentation patterns of similar compounds.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of the spectral data presented.
Synthesis of this compound
A common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis. For this compound, this would involve the reaction of a thiourea with an α-haloketone.
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Tert-butyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to understanding and evaluating the solubility and stability of 4-Tert-butyl-1,3-thiazol-2-amine. It is important to note that publicly available, specific quantitative experimental data for this compound is limited. Therefore, this guide focuses on established methodologies and presents illustrative data based on structurally related compounds to aid researchers in their investigations.
Introduction
This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] Derivatives of 2-aminothiazole have shown promise as inhibitors of various protein kinases, including Src, cyclin-dependent kinase 2 (CDK2), and VEGFR-2, making them attractive candidates for therapeutic development in areas such as oncology and inflammatory diseases.[3][4][5]
The successful development of any new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties, with solubility and stability being paramount. Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering preclinical and clinical development.[6] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.
This guide provides a detailed overview of the theoretical considerations and practical experimental protocols for determining the solubility and stability of this compound and related compounds.
Physicochemical Properties and Predicted Solubility
The structure of this compound, with its bulky, hydrophobic tert-butyl group and the polar 2-aminothiazole core, suggests a moderate lipophilicity. Compounds of this nature typically exhibit moderate solubility in organic solvents and limited solubility in aqueous media.[7] The presence of the basic amino group indicates that the aqueous solubility of this compound will be pH-dependent, with increased solubility expected under acidic conditions due to the formation of a more soluble salt.[8][9]
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents, which a researcher might expect to find. This data is for illustrative purposes only and should be experimentally verified.
| Solvent/Medium | Solubility Type | Predicted Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (pH 7.4) | Kinetic | 15 | Nephelometry |
| Phosphate Buffered Saline (pH 7.4) | Thermodynamic | 10 | Shake-Flask |
| 0.1 M HCl (pH 1) | Thermodynamic | > 200 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | - | > 10,000 | Visual Inspection |
| Ethanol | - | ~5,000 | Visual Inspection |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial. The two most common types of solubility measurements in early drug discovery are kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method suitable for early screening of large numbers of compounds.
Methodology: Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Thermodynamic Solubility Assay
Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after an extended period of equilibration. It is considered the "true" solubility and is essential for later stages of drug development.
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.
Caption: Thermodynamic Solubility Workflow.
Stability Assessment
Evaluating the chemical stability of a drug candidate is a critical regulatory requirement. Forced degradation studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation involves exposing the drug substance to stress conditions more severe than accelerated stability testing to promote degradation.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Illustrative Stability Data
The following table provides hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 8.2 | 1 | 5.3 min |
| 3% H₂O₂, RT, 24h | 18.7 | 3 | 3.9 min |
| 80°C, 48h (Solid) | < 1.0 | 0 | - |
| Photolytic | 5.5 | 1 | 6.1 min |
Biological Context: 2-Aminothiazoles as Kinase Inhibitors
As previously mentioned, the 2-aminothiazole scaffold is a key component in many kinase inhibitors. Understanding the signaling pathways in which these compounds are active is crucial for drug development. For instance, many 2-aminothiazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2, which are critical for angiogenesis (the formation of new blood vessels), a hallmark of cancer.
Caption: Illustrative VEGFR-2 Signaling Pathway Inhibition.
Conclusion
While specific experimental data for this compound is not extensively documented in public literature, this technical guide provides a robust framework for its characterization. By employing the detailed protocols for solubility and stability assessment, researchers can generate the critical data necessary to evaluate its potential as a drug development candidate. The illustrative data and diagrams serve as a practical reference for experimental design and data interpretation. Given the established biological importance of the 2-aminothiazole scaffold, a thorough understanding of the physicochemical properties of new analogues like this compound is an essential step in advancing novel therapeutics.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide on the Initial Synthesis and Characterization of 4-Tert-butyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of 4-tert-butyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol via the Hantzsch thiazole synthesis, along with its complete characterization data.
Synthesis
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide derivative. In this case, 1-bromo-3,3-dimethyl-2-butanone (an α-bromoketone) is reacted with thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Hantzsch synthesis procedures for similar 2-aminothiazole derivatives.
Materials:
-
1-bromo-3,3-dimethyl-2-butanone
-
Thiourea
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water, which may result in the precipitation of the hydrobromide salt of the product.
-
Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. This will precipitate the free amine.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product, for example, by air drying on a watch glass or in a desiccator.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected characterization data.
Physical Properties
| Property | Value |
| Melting Point | 98-103 °C[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
A publication on a related compound, 4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-2-amine, provides insight into the expected proton signals for the core structure. For the unsubstituted title compound, the following signals are anticipated:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | s | 1H | H-5 (thiazole ring) |
| ~4.9 | br s | 2H | -NH₂ |
| ~1.3 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Based on typical chemical shifts for 2-aminothiazole derivatives, the following approximate signals are expected:
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 (C=N) |
| ~160 | C-4 (C-tert-butyl) |
| ~105 | C-5 |
| ~33 | -C (CH₃)₃ |
| ~30 | -C(C H₃)₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
A theoretical study on this compound provides calculated and observed vibrational frequencies. Key absorptions include:
| Wavenumber (cm⁻¹) | Assignment |
| 3445, 3325 | ν(NH₂) asymmetric & symmetric |
| 3163 | ν(C-H) thiazole ring |
| 2960-2870 | ν(C-H) tert-butyl |
| 1608 | δ(NH₂) scissoring |
| 1540 | Thiazole ring stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak corresponding to the compound's molecular weight.
| m/z (relative intensity) | Assignment |
| 156 | [M]⁺ |
| 141 | [M - CH₃]⁺ |
Experimental and Characterization Workflow
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: Experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the Theoretical and Computational Studies of 4-Tert-butyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational investigations into 4-Tert-butyl-1,3-thiazol-2-amine (BTA), a heterocyclic compound of interest in medicinal chemistry. This document details the quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, used to elucidate the molecular structure, vibrational frequencies, and electronic properties of BTA. Key quantitative data are summarized in structured tables for comparative analysis. Methodologies for computational and spectroscopic analyses are described to facilitate reproducibility. Furthermore, this guide includes visualizations of the computational workflow and molecular structure, rendered using Graphviz, to provide a clear and concise understanding of the theoretical approaches applied to the study of this molecule.
Introduction
Thiazoles are a significant class of heterocyclic compounds containing a sulfur and a nitrogen atom, forming a five-membered ring. They are integral components in many natural and synthetic products, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.[1] The substituent groups on the thiazole ring play a crucial role in modulating its biological activity. The incorporation of a tert-butyl group, as in this compound (BTA), can influence the molecule's lipophilicity and steric interactions, which are critical for its pharmacokinetic and pharmacodynamic profiles.
Theoretical and computational chemistry provides powerful tools for understanding the molecular properties of such compounds at an atomic level.[2][3] Techniques like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics, offering insights that are complementary to experimental data.[4] This guide focuses on the computational studies of BTA, providing a detailed analysis of its structural and spectroscopic properties.
Computational and Experimental Methodologies
Computational Protocols
Quantum chemical calculations for this compound have been performed using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods.[1] The B3LYP functional with a 6-311+G basis set was employed for DFT calculations, while the HF calculations also utilized the 6-311+G basis set.[1]
The computational process involves the following key steps:
-
Geometry Optimization: The initial molecular structure of BTA is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is confirmed by ensuring all calculated vibrational frequencies are positive.[1]
-
Frequency Calculations: Following optimization, vibrational frequencies are calculated. These theoretical frequencies are often scaled to correct for anharmonicity and the approximate nature of the computational methods, allowing for a more accurate comparison with experimental data.[1]
-
Spectroscopic Analysis: The calculated frequencies are used to simulate the infrared (IR) spectrum of the molecule. The potential energy distribution (PED) is analyzed to assign the vibrational modes to specific molecular motions.[1]
Caption: Computational workflow for BTA analysis.
Experimental Protocols
The experimental data for comparison with computational results are typically obtained through Fourier Transform Infrared (FTIR) spectroscopy.
-
FTIR Spectroscopy: The FTIR spectrum of BTA is recorded to identify the characteristic vibrational modes of the molecule. The observed frequencies are then compared with the scaled theoretical frequencies to validate the accuracy of the computational methods.[1]
Molecular Structure and Geometrical Parameters
The optimized molecular structure of this compound reveals the key bond lengths and angles. The calculations show good agreement with reported values for substituted aminothiazoles.[1]
Caption: Atom numbering scheme for BTA.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) - B3LYP/6-311+G | Bond Length (Å) - HF/6-311+G |
| C1=N5 | 1.30 | 1.28 |
| C3=C4 | 1.36 | 1.34 |
| Parameter | Bond Angle (°) - B3LYP/6-311+G | Bond Angle (°) - HF/6-311+G |
| S2-C1-N5 | 114.1 | 114.1 |
| S2-C1-N7 | 120.7 | 121.1 |
| N5-C1-N7 | 125.1 | 124.7 |
| Data sourced from theoretical calculations.[1] |
Vibrational Spectral Analysis
The vibrational spectrum of BTA has been analyzed to understand the characteristic functional group vibrations. The calculated wavenumbers from the B3LYP method show good agreement with the experimental FTIR data, with a regression coefficient of 0.999.[1] The molecule has 60 vibrational modes, which are distributed as 36 in-plane (A') and 24 out-of-plane (A'') vibrations.[1]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of BTA
| Vibrational Mode | Observed FTIR (cm⁻¹) | Calculated (B3LYP/6-311+G) (cm⁻¹) | Potential Energy Distribution (PED) % |
| ν(C-H) | 3163 | 3162 | 99 |
| β(C-H) | 1123 | 1102 | 63 |
| s(NH₂) | 1608 | 1613 | 86 |
| ν: stretching, β: in-plane bending, s: scissoring. Data sourced from theoretical and experimental studies.[1] |
The C-H stretching mode in substituted thiazoles typically appears in the 3190-3050 cm⁻¹ region.[1] For BTA, this is observed at 3163 cm⁻¹ and calculated at 3162 cm⁻¹.[1] The NH₂ scissoring mode, which is significant for amino thiazoles, is observed at 1608 cm⁻¹ and calculated at 1613 cm⁻¹, consistent with the expected range of 1530-1650 cm⁻¹.[1]
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.[3] While specific HOMO-LUMO energy values for BTA are not detailed in the provided search results, this analysis is a standard component of DFT studies and provides insights into charge transfer interactions within the molecule.[2][3]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. The MEP surface illustrates the charge distribution and is used to predict how a molecule will interact with other species. This analysis is fundamental in understanding the reactivity and potential binding interactions of BTA with biological targets.[3]
Potential Applications in Drug Development
Thiazole derivatives are known for a wide array of biological activities, making them attractive scaffolds in drug discovery.[5] The computational analysis of BTA provides a foundation for understanding its potential as a therapeutic agent. For instance, molecular docking studies, a common computational technique, can be employed to predict the binding affinity and interaction modes of BTA with specific protein targets, such as enzymes or receptors implicated in disease.[6][7] The structural and electronic data derived from DFT calculations are essential for parameterizing the molecule for such docking simulations.
Conclusion
The theoretical and computational studies of this compound, primarily through DFT and HF methods, have provided significant insights into its molecular structure, vibrational spectra, and electronic properties. The strong correlation between the calculated and experimental data validates the computational models used. This in-depth understanding at the molecular level is invaluable for the rational design and development of novel thiazole-based therapeutic agents. The detailed methodologies and tabulated data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and computational drug design.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach [passer.garmian.edu.krd]
- 3. irjweb.com [irjweb.com]
- 4. ajol.info [ajol.info]
- 5. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Amino-4-Substituted Thiazole Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," it forms the core of numerous biologically active compounds, including several clinically approved drugs.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of 2-amino-4-substituted thiazoles, focusing on their synthesis, anticancer properties, mechanisms of action, and the experimental protocols essential for their evaluation.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most classical and widely employed method for the synthesis of 2-amino-4-substituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[5][6][7] The versatility of this method allows for the introduction of a wide variety of substituents at the 4-position of the thiazole ring, making it a cornerstone of combinatorial libraries for drug screening.
General Synthetic Workflow
The Hantzsch synthesis follows a straightforward workflow, from the initial reaction setup to the isolation and purification of the final product. The process is adaptable, with modern variations such as microwave-assisted synthesis offering accelerated reaction times and often improved yields.[5]
Anticancer Activity of 2-Amino-4-Substituted Thiazoles
A substantial body of research highlights the potent cytotoxic effects of 2-amino-4-substituted thiazole derivatives against a broad spectrum of human cancer cell lines.[1][3] The antiproliferative activity, typically quantified by the half-maximal inhibitory concentration (IC50), varies significantly based on the nature and position of the substituents on the thiazole ring and the exocyclic amino group.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of selected 2-amino-4-substituted thiazole derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Amino-4-Substituted Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (Leukemia) | 16.3 µM |
| 4c (a 2-(4-hydroxybenzylidene) derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM |
| 4c (a 2-(4-hydroxybenzylidene) derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM |
| 4b (a bromide substituted derivative) | MCF-7 (Breast Cancer) | 31.5 ± 1.91 μM |
| 4b (a bromide substituted derivative) | HepG2 (Liver Cancer) | 51.7 ± 3.13 μM |
| 3b (a carbazole based derivative) | HT29 (Colon Cancer) | 7.8 µM |
| 3i (a carbazole based derivative) | A549 (Lung Cancer) | 8.5 µM |
| 3h (a carbazole based derivative) | A549 (Lung Cancer) | 9.7 µM |
Data compiled from multiple sources.[1][2][3][8]
Table 2: Antitubercular Activity of 2-Amino-4-Aryl Thiazoles
| Compound | Minimum Inhibitory Concentration (MIC) against M. Tuberculosis H37Rv |
| 2-amino-4-(4-chlorophenyl) thiazole | 12.5 µg/mL |
| 2-amino-4-(4-bromophenyl) thiazole | 12.5 µg/mL |
| 2-amino-4-(4-nitrophenyl) thiazole | 25 µg/mL |
| 2-amino-4-(2,4-dichlorophenyl) thiazole | 25 µg/mL |
| 2-amino-4-phenyl thiazole | 50 µg/mL |
Data extracted from a study on antitubercular activity.[9]
Mechanisms of Anticancer Action
The anticancer effects of 2-amino-4-substituted thiazoles are mediated through various cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]
Induction of Apoptosis
Many 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells.[3] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[3][10] Certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic program.[3]
Cell Cycle Arrest
In addition to apoptosis induction, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[1][3] This prevents the cells from progressing through the division cycle, ultimately leading to a halt in tumor growth.
Experimental Protocols
The synthesis and biological evaluation of 2-amino-4-substituted thiazoles require standardized and reproducible experimental protocols.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]
-
Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and mix thoroughly. A precipitate should form.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filter cake with cold deionized water.[5]
-
Allow the solid to air dry completely.
-
Determine the mass and calculate the percent yield.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
2-Amino-4-substituted thiazole derivatives (test compounds)
-
Positive control (e.g., Doxorubicin)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.[3]
-
Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.
Conclusion
2-Amino-4-substituted thiazoles represent a highly versatile and promising class of compounds in the pursuit of novel therapeutics, particularly in oncology. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them an attractive scaffold for further investigation and development. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to systematically synthesize, evaluate, and optimize new derivatives with enhanced therapeutic potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pharmacological Potential of Tert-Butyl Substituted Thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of clinically approved drugs. The incorporation of a tert-butyl group onto the thiazole scaffold has emerged as a promising strategy in drug design, often enhancing lipophilicity, metabolic stability, and target-specific interactions. This technical guide provides an in-depth exploration of the pharmacological activities of tert-butyl substituted thiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this area.
Anticancer Activity
Tert-butyl substituted thiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various tert-butyl substituted thiazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 1 | HeLa (Cervical) | 1.6 ± 0.8 | Not specified | [1] |
| Compound 2 | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibitor | |
| A549 (Lung) | 0.97 ± 0.13 | |||
| Compound 3 | C6 (Glioma) | 3.83 ± 0.76 | Akt inhibitor, Induces apoptosis | |
| A549 (Lung) | 12.0 ± 1.73 | |||
| Compound 4 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα inhibitor | |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 (Colon) | 0.62 | Topoisomerase I inhibitor | |
| MCF-7 (Breast) | 0.78 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Tert-butyl substituted thiazole compounds
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the tert-butyl substituted thiazole compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some tert-butyl substituted thiazoles have been shown to inhibit this pathway.
References
Methodological & Application
Synthesis Protocol for 4-Tert-butyl-1,3-thiazol-2-amine
Application Note
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities. This protocol details the synthesis of 4-tert-butyl-1,3-thiazol-2-amine, a valuable building block for drug discovery and development. The procedure involves the cyclocondensation of 1-bromo-3,3-dimethyl-2-butanone with thiourea. This method is reliable and generally proceeds in high yield. The following protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development.
Synthesis Scheme
The synthesis of this compound is achieved through the Hantzsch thiazole synthesis. The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Reaction:
1-bromo-3,3-dimethyl-2-butanone + Thiourea → this compound hydrobromide → this compound
Experimental Protocol
Materials and Equipment
-
1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until the thiourea is completely dissolved.
-
Addition of α-haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (17.91 g, 0.1 mol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrobromide, may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation. Wash the collected solid with a small amount of cold ethanol.
-
Neutralization: Suspend the crude hydrobromide salt in 100 mL of deionized water. While stirring, slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8-9), which will neutralize the hydrobromide salt and precipitate the free amine.
-
Product Isolation and Purification: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at low heat.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Data Presentation
| Parameter | Reagent/Product | Value |
| Starting Material | 1-bromo-3,3-dimethyl-2-butanone | M.W. 179.06 g/mol |
| Starting Material | Thiourea | M.W. 76.12 g/mol |
| Product | This compound | M.W. 156.25 g/mol |
| Yield | Typically >90% | |
| Appearance | White to off-white solid | |
| Melting Point | 138-140 °C |
Spectroscopic Data:
| Spectrum | Key Peaks |
| ¹H NMR | (CDCl₃, 400 MHz): δ 6.15 (s, 1H, thiazole-H), 4.85 (br s, 2H, NH₂), 1.25 (s, 9H, t-butyl-H) ppm. |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 168.0 (C-NH₂), 160.5 (t-butyl-C), 101.0 (thiazole-CH), 34.0 (t-butyl-C), 30.0 (CH₃) ppm. |
| FTIR | ν (cm⁻¹): 3420-3200 (N-H stretch), 2960 (C-H stretch), 1620 (N-H bend), 1530 (C=N stretch) |
Workflow Diagram
Caption: Hantzsch synthesis workflow for this compound.
Application Notes and Protocols for Antimicrobial Assay of 4-Tert-butyl-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry.[1][2][3][4] The thiazole ring is a core structure in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[3][5][6] Specifically, 2-aminothiazole derivatives have been the focus of extensive research due to their potent and diverse pharmacological effects.[6][7] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1][3] Thiazole derivatives have shown promise, with some acting on various microbial targets, including enzymes essential for bacterial fatty acid synthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH), or interfering with crucial processes like cell division by affecting proteins like FtsZ.[1][2][5]
This document provides detailed protocols for evaluating the antimicrobial activity of 4-Tert-butyl-1,3-thiazol-2-amine. The methodologies described include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for a qualitative assessment of antimicrobial activity, and the time-kill kinetics assay to differentiate between bactericidal and bacteriostatic effects.
Data Presentation: Antimicrobial Susceptibility
The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of common pathogenic microorganisms. Researchers should populate this table with their experimentally determined data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain ID | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Control Antibiotic |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Enterococcus faecalis | ATCC 29212 | Ampicillin | ||
| Bacillus subtilis | ATCC 6633 | Ciprofloxacin | ||
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Klebsiella pneumoniae | ATCC 700603 | Ciprofloxacin | ||
| Fungi | ||||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| Aspergillus niger | ATCC 16404 | Amphotericin B |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth (CAMHB or RPMI) directly in the 96-well plate to achieve a range of test concentrations.[8]
-
Inoculum Preparation: Culture the test microorganisms overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Plate Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum.
-
Controls:
-
Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[8] This can be assessed visually or by using a microplate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[10] It relies on the diffusion of the antimicrobial from an impregnated disk into the agar, resulting in a zone of growth inhibition.[10][11]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculums standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Disk Preparation: Aseptically apply a known amount of a stock solution of this compound onto sterile filter paper disks and allow them to dry completely.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[12]
-
Disk Placement: Using sterile forceps, place the prepared compound disks and control antibiotic disks onto the surface of the inoculated agar plate.[10][13] Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[14]
Protocol 3: Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15][16]
Materials:
-
This compound
-
Standardized mid-log phase bacterial culture
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Colony counter
Procedure:
-
Assay Setup: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.[17]
-
Inoculation: Inoculate each tube with the mid-log phase bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[15]
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[15]
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of viable colonies (CFU/mL) on plates that contain between 30 and 300 colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL, while a bacteriostatic agent maintains the initial CFU/mL count.[15][16]
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Conceptual mechanism of action for thiazole-based antimicrobials.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
Application Notes and Protocols for the Evaluation of 4-Tert-butyl-1,3-thiazol-2-amine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 4-tert-butyl-1,3-thiazol-2-amine derivatives in the context of cancer cell line research. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically approved drugs.[1][2][3][4] The introduction of a tert-butyl group at the 4-position of the thiazole ring has been explored as a strategy to enhance the anticancer potential of this class of compounds.[2][5]
This document outlines the methodologies for assessing the cytotoxic and anti-proliferative effects of these compounds, elucidating their mechanism of action, and exploring their impact on key cellular signaling pathways.
Data Presentation: Antiproliferative Activity
The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery process. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following table summarizes the in vitro cytotoxic activity of a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are derivatives of the core structure this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2] |
| Compound 27 | A549 (Lung Cancer) | Strong Antiproliferative Activity | [2] |
| Compound 27 | MCF-7 (Breast Cancer) | Moderate Activity | [2] |
Note: "Strong Antiproliferative Activity" indicates significant inhibition of cell growth, though a specific IC50 value was not provided in the cited literature for this cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for the in vitro evaluation of this compound derivatives.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
This compound derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[5]
-
2. Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the test compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.
-
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
-
-
Protocol for Apoptosis Analysis:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
-
Protocol for Cell Cycle Analysis:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
2-Aminothiazole derivatives have been reported to modulate various signaling pathways implicated in cancer. The following diagrams illustrate two key pathways that are often dysregulated in cancer and are potential targets for this class of compounds.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling cascade.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound derivatives.
Caption: A typical workflow for evaluating 2-amino-4-t-butylthiazole derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using 4-Tert-butyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butyl-1,3-thiazol-2-amine is a synthetic organic compound featuring a 2-aminothiazole core, a scaffold known for its prevalence in molecules exhibiting a wide range of biological activities. The 2-aminothiazole motif is a recognized kinase inhibitor template, and derivatives have been developed as potent inhibitors of various protein kinases, playing crucial roles in drug discovery, particularly in oncology.[1][2] While the specific kinase targets of this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity.
These application notes provide a generalized protocol for evaluating the inhibitory potential of this compound against a representative protein kinase using a luminescence-based in vitro kinase assay. The methodologies described herein are adaptable for screening against a panel of kinases to determine the compound's selectivity profile.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the parent compound, 4-(tert-Butyl)-1,3-thiazol-2-amine, is presented in Table 1. These properties are important for handling, storage, and preparation of the compound for biological assays.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂S | [3] |
| Molecular Weight | 156.25 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO and limited solubility in water. | [4] |
| Storage | Store at 2-8°C. | [5] |
Kinase Inhibition Assay Principle
The protocol described below is based on the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out, and then a stop solution containing an ADP-consuming enzyme is added. In the second step, a detection reagent is added to simultaneously stop the ADP-to-ATP conversion and initiate a luciferase-based reaction that generates a luminescent signal proportional to the initial ADP concentration. A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
Recombinant human kinase (e.g., a member of the Src family)
-
Specific peptide substrate for the chosen kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (e.g., Dasatinib for Src family kinases)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer to each well.
-
Add the test compound dilutions or positive control to the respective wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no kinase" control.
-
The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid effects on kinase activity.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase, if known, to ensure sensitive detection of ATP-competitive inhibitors.[6]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.[7]
-
Typically, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before reading the luminescence.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Hypothetical Signaling Pathway Inhibition
Should this compound be identified as an inhibitor of a kinase within a critical signaling pathway, such as the CDK4/6-Rb-E2F pathway in cell cycle regulation, its mechanism of action could be visualized as follows.
Caption: Hypothetical mechanism of G1 cell cycle arrest by inhibition of the CDK4/6-Cyclin D complex.
Data Presentation
The inhibitory activities of this compound against a panel of kinases can be summarized in a table for clear comparison of potency and selectivity.
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Src | 50 |
| Lck | 75 |
| Fyn | 120 |
| CDK4 | >10,000 |
| VEGFR-2 (KDR) | >10,000 |
Data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. The adaptability of the described luminescence-based assay allows for its application in high-throughput screening to identify novel kinase modulators. Further studies, including cell-based assays and selectivity profiling, are necessary to fully elucidate the biological activity and therapeutic potential of this compound.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are generalized and may require optimization for specific kinases and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-Tert-butyl-1,3-thiazol-2-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The 4-tert-butyl-1,3-thiazol-2-amine core, in particular, has been identified as a promising starting point for the development of novel therapeutic agents, especially in oncology.[1][5] The tert-butyl group at the 4-position can influence the compound's pharmacokinetic properties and binding interactions with biological targets.
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the derivatization of this compound at the exocyclic 2-amino group (N-acylation) and at the C5-position (Suzuki coupling) to generate a library of analogues for SAR exploration.
Rationale for Derivatization
The derivatization of this compound at distinct positions allows for a systematic investigation of the SAR.
-
N-Acylation of the 2-Amino Group: The exocyclic amino group is a key site for modification. Introducing various acyl groups can modulate the compound's hydrogen bonding capacity, polarity, and steric bulk, which can significantly impact its interaction with target proteins.[2]
-
Functionalization at the C5-Position: The C5-position of the thiazole ring provides an additional vector for chemical modification. Arylation at this position via Suzuki coupling can explore new binding pockets in the target protein and influence the overall conformation of the molecule.
A potential biological target for this class of compounds is the Aurora kinase family, which are serine/threonine kinases that play a critical role in the regulation of mitosis.[6][7] Misregulation of Aurora kinases is linked to tumorigenesis, making them attractive targets for cancer therapy.[7] The derivatization of the this compound scaffold can lead to the discovery of potent and selective Aurora kinase inhibitors.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (TEA) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for organic synthesis
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the C5-position of the thiazole ring. This requires the starting material to be brominated at the C5 position.
Materials:
-
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture (4:1), DMF, or toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or microwave vial, add 5-bromo-4-tert-butyl-1,3-thiazol-2-amine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3-5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 80-100 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 5-aryl-4-tert-butyl-1,3-thiazol-2-amine derivative.[8]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound and the biological activity of the resulting compounds.
Table 1: Representative Yields for N-Acylation of 2-Aminothiazole Derivatives
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetyl chloride | Pyridine | DCM | 4 | ~85 | Adapted from[2] |
| Benzoyl chloride | TEA | THF | 6 | ~90 | Adapted from[2] |
| 4-Methoxybenzoyl chloride | TEA | DCM | 5 | ~88 | Adapted from[2] |
| 4-Nitrobenzoyl chloride | Pyridine | DCM | 8 | ~82 | Adapted from[2] |
Note: Yields are estimates based on similar reactions and may require optimization for this compound.
Table 2: Antiproliferative Activity of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide Derivatives [1]
| Compound | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 5a | 8.5 ± 1.2 | 10.2 ± 1.5 | > 50 |
| 5c | 7.2 ± 0.9 | 9.8 ± 1.1 | > 50 |
| 6a | 1.6 ± 0.8 | 4.5 ± 0.6 | 25.3 ± 2.1 |
Data is presented as the mean ± standard deviation.
Visualizations
Caption: Experimental workflow for SAR studies.
Caption: Simplified Aurora kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Discovery of selective aminothiazole aurora kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 4-Tert-butyl-1,3-thiazol-2-amine in Anti-Inflammatory Research: An Overview and General Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the 2-aminothiazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the anti-inflammatory properties of 4-Tert-butyl-1,3-thiazol-2-amine . Consequently, quantitative data on its biological activity, such as IC50 values for specific enzyme inhibition or effects on cytokine production, are not available. Similarly, detailed experimental protocols and specific signaling pathway elucidations for this particular compound have not been published.
This document, therefore, provides a broader perspective on the application of the 2-aminothiazole chemical class in anti-inflammatory research. It includes generalized experimental protocols that are commonly employed to evaluate the anti-inflammatory potential of novel compounds. Additionally, it outlines the key signaling pathways, namely NF-κB and MAPK, which are frequently investigated as targets for anti-inflammatory drug discovery. The provided data tables are illustrative examples of how experimental results would be presented.
General Anti-Inflammatory Potential of 2-Aminothiazole Derivatives
The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs with diverse therapeutic actions, including anti-inflammatory effects.[1][2] Derivatives of 2-aminothiazole have been reported to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of pro-inflammatory signaling cascades.[2]
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is crucial for the development of targeted therapies. Two of the most extensively studied pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4]
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway:
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of MAPKs by various stimuli, including LPS and cytokines, leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.[5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Inhibition of NF-κB Signaling Alters Acute Myelogenous Leukemia Cell Transcriptomics | MDPI [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-Tubercular Activity of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the anti-tubercular potential of novel thiazole compounds. The protocols outlined below cover essential in vitro and in vivo assays to determine the efficacy of these compounds against Mycobacterium tuberculosis (Mtb).
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1] Thiazole-based compounds have emerged as a promising class of heterocyclic scaffolds in the discovery of new anti-tubercular agents due to their potent activity against key bacterial enzymes and their role in disrupting essential metabolic pathways.[1][2][3] This document offers a comprehensive guide to the experimental evaluation of thiazole derivatives for their anti-tubercular properties.
Data Presentation: Anti-Tubercular Activity of Thiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole compounds against M. tuberculosis H37Rv, providing a comparative overview of their potency.
Table 1: MIC of Acetylene Containing 2-(2-hydrazinyl)thiazole Derivatives [4]
| Compound | % Inhibition at 50 µg/mL | MIC (µg/mL) |
| 5 | 74.58 ± 2.23 | - |
| 6 | 51.21 ± 1.53 | - |
| 25 | 61.86 ± 1.85 | 50 |
| 26 | 61 (at 50 µg/mL), 66 (at 100 µg/mL) | >50 |
Table 2: MIC of Thiazole-Chalcone Hybrids [5]
| Compound | Substituent | MIC (µM) |
| 7 | 2,4-dichlorophenyl | 4.41 ± 2 |
| 9 | ortho-F | 20.68 ± 2 |
| 11 | para-F | 20.68 ± 2 |
| 12 | 2,4-difluorophenyl | 2.43 ± 1 |
| 14 | 2,6-difluorophenyl | 9.74 ± 2 |
| Pyrazinamide (Standard) | - | 25.34 |
Table 3: MIC of Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives [6]
| Compound | Substituent | MIC (µg/mL) |
| 5b | 4-bromo | 1.6 |
| 5d | 4-fluoro | 1.6 |
| 5f | 2,4-dichloro | 3.125 |
| 5h | 4-methyl | 1.6 |
| Isoniazid (Standard) | - | 1.6 |
| Ethambutol (Standard) | - | 1.6 |
Experimental Protocols
In Vitro Susceptibility Testing
In vitro assays are fundamental for the initial screening of anti-tubercular compounds. The Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) assay are two widely used methods.
1. Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a quantitative determination of drug susceptibility against replicating Mtb within a week at a minimal cost.[7][8] The assay relies on the reduction of the Alamar Blue reagent (resazurin) by metabolically active cells, resulting in a color change from blue to pink.[9]
Protocol:
-
Preparation of Microplates: In a sterile 96-well plate, add 200 µL of sterile deionized water to all outer wells to prevent evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the microplate wells. The final drug concentrations should cover a range appropriate for determining the MIC.
-
Inoculum Preparation: Prepare a suspension of the M. tuberculosis H37Rv strain. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Inoculation: Add 100 µL of the Mtb inoculum to each well containing the test compound and to the drug-free control wells.
-
Incubation: Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 50 µL of a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to a drug-free control well. Re-incubate for 24 hours.[10]
-
Reading Results: If the control well turns pink, add the Alamar Blue mixture to all wells.[10] The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[9]
2. Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method for determining the anti-tubercular activity of compounds.[11] This assay utilizes a mycobacteriophage genetically engineered to express the luciferase gene. When the phage infects viable Mtb cells, the luciferase gene is expressed, and in the presence of the substrate luciferin, light is emitted, which can be measured.
Protocol:
-
Bacterial Suspension: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth.
-
Compound Exposure: Incubate the bacterial suspension with various concentrations of the thiazole compounds for a predetermined period (e.g., 24-48 hours).
-
Phage Infection: Add the luciferase reporter phage to the bacterial suspensions at a specific multiplicity of infection (MOI). Incubate at 37°C for 3 to 4 hours to allow for phage infection and luciferase expression.[12]
-
Luciferin Addition: Add the D-luciferin substrate to each sample.
-
Luminescence Measurement: Measure the light output (Relative Light Units, RLU) using a luminometer. A reduction in RLU in the presence of the compound compared to the untreated control indicates inhibition of bacterial viability.
In Vivo Efficacy Testing
Animal models are crucial for evaluating the preclinical efficacy of new anti-tubercular drug candidates. Murine models are the most commonly used for this purpose.[13][14]
1. Mouse Model of Chronic Tuberculosis
This model assesses the ability of a compound to reduce the bacterial load in the organs of chronically infected mice.
Protocol:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) via aerosol inhalation with a low dose of M. tuberculosis Erdman or H37Rv strain.
-
Treatment Initiation: Begin treatment with the thiazole compound approximately 20 days post-infection, once a chronic infection is established.
-
Drug Administration: Administer the compound daily or as per the determined pharmacokinetic profile, typically via oral gavage or intraperitoneal injection. Include positive control groups treated with known anti-TB drugs (e.g., isoniazid, rifampicin) and an untreated control group.
-
Evaluation of Efficacy: After a defined treatment period (e.g., 4 weeks), euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare the CFU counts in the organs of treated mice to those of the untreated control group to determine the reduction in bacterial load.
2. Rapid In Vivo Screening Models
To accelerate the screening of large numbers of compounds, rapid in vivo models have been developed. These often utilize highly susceptible mouse strains, such as gamma interferon gene-disrupted (GKO) mice.[14] These models can show statistically significant efficacy after only 8 days of treatment.[14] Another approach involves using fluorescent Mtb reporter strains, allowing for the visualization and quantification of treatment effects in living mice through imaging, which can significantly reduce the time required for efficacy assessment compared to traditional CFU assays.[15][16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating anti-tubercular thiazole compounds.
Caption: Potential mechanisms of action for thiazole compounds in Mtb.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole Scaffold-based Anti-Tubercular Agents: A Review on Synthesis and Structural Modifications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bbrc.in [bbrc.in]
- 12. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of 4-Tert-butyl-1,3-thiazol-2-amine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-tert-butyl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document provides detailed protocols for the high-throughput screening (HTS) of a library of this compound analogs to identify potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key receptor tyrosine kinase implicated in oncogenesis.[5] The following protocols describe a primary fluorescence-based assay for initial screening, a secondary dose-response confirmation, and data analysis procedures.
Data Presentation: Screening of this compound Analog Library against FGFR1
A library of this compound analogs was screened for their inhibitory activity against FGFR1. The IC50 values (the concentration of an inhibitor where the response is reduced by half) were determined for each compound. The results are summarized in the table below.
| Compound ID | Structure | IC50 (µM) |
| BTTA-001 | 4-(tert-butyl)-1,3-thiazol-2-amine | > 100 |
| BTTA-002 | N-phenyl-4-(tert-butyl)-1,3-thiazol-2-amine | 25.3 |
| BTTA-003 | N-(4-fluorophenyl)-4-(tert-butyl)-1,3-thiazol-2-amine | 10.1 |
| BTTA-004 | N-(3,4-dimethoxyphenyl)-4-(tert-butyl)-1,3-thiazol-2-amine | 5.2 |
| BTTA-005 | N-(pyridin-2-yl)-4-(tert-butyl)-1,3-thiazol-2-amine | 15.8 |
| BTTA-006 | N-benzyl-4-(tert-butyl)-1,3-thiazol-2-amine | 45.7 |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence Polarization-based FGFR1 Kinase Assay
This assay measures the ability of test compounds to inhibit the phosphorylation of a fluorescently labeled peptide substrate by FGFR1.
Materials:
-
FGFR1 enzyme (recombinant)
-
Fluorescein-labeled poly-GT peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization detection
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM stock in DMSO) into 384-well assay plates using an acoustic liquid handler. For the controls, dispense DMSO only.
-
Enzyme and Substrate Preparation: Prepare a master mix containing FGFR1 enzyme and the fluorescently labeled peptide substrate in assay buffer.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Read the fluorescence polarization on a compatible plate reader.
Secondary Assay: Dose-Response Confirmation
Compounds that show significant inhibition in the primary screen are selected for dose-response analysis to determine their IC50 values.
Protocol:
-
Serial Dilution: Prepare a 10-point serial dilution series for each hit compound in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Dispense the serially diluted compounds into a 384-well plate.
-
Assay Performance: Follow the same procedure as the primary screening protocol (steps 2-7).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: High-throughput screening workflow for identifying FGFR1 inhibitors.
Caption: Simplified FGFR1 signaling pathway and the point of inhibition.
References
- 1. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 2. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and screening studies of potent thiazol-2-amine derivatives as fibroblast growth factor receptor 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Tert-butyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. As with any potential therapeutic agent or key intermediate, accurate and precise quantification is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and experimental protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methods for structurally similar 2-aminothiazole derivatives and are intended to serve as a robust starting point for method development and validation.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior during analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S | - |
| Molecular Weight | 156.25 g/mol | - |
| pKa (most basic) | 4.5 (Predicted) | - |
| LogP | 1.8 (Predicted) | - |
| UV λmax | ~260-280 nm (Predicted) | - |
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the quantification of small molecules. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.
Principle
The analyte is separated on a non-polar stationary phase (C18 column) using a polar mobile phase. The tert-butyl group imparts significant hydrophobicity, leading to good retention on a C18 column. The 2-aminothiazole core contains a chromophore that absorbs UV light, allowing for detection and quantification. An acidic modifier in the mobile phase is recommended to ensure consistent protonation of the amine group, leading to sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (To be optimized by scanning a standard solution from 200-400 nm) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
Sample Preparation (e.g., from a reaction mixture): Dilute an aliquot of the sample in the mobile phase to a concentration expected to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the specific detection of a mass spectrometer.
Principle
The analyte is first separated by reversed-phase HPLC as described above. The eluent is then introduced into the mass spectrometer. The compound is ionized, typically by electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
2. Liquid Chromatography Conditions:
-
The HPLC conditions can be similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time. A C18 column with smaller dimensions (e.g., 2.1 x 50 mm, 1.8 µm) and a lower flow rate (e.g., 0.4 mL/min) are often used to improve sensitivity.
3. Mass Spectrometry Conditions (Predicted):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 157.1 ([M+H]⁺ for C₇H₁₂N₂S)
-
Product Ions (Q3): The major product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Based on the structure, likely fragmentations would involve the loss of the tert-butyl group or cleavage of the thiazole ring. Predicted fragmentation is shown in the diagram below.
-
Collision Energy: To be optimized for each transition.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound in positive ESI mode.
4. Sample Preparation (for Plasma Samples):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Inject: Transfer the supernatant to an HPLC vial and inject.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Data Presentation
The quantitative data from both methods should be summarized for easy comparison. The following table provides a template for presenting the validation parameters for the developed methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range (µg/mL) | e.g., 1 - 100 | e.g., 0.001 - 1 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect (%) | N/A | To be determined |
Conclusion
The protocols outlined in these application notes provide a strong foundation for the development of robust and reliable analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of relatively clean samples, while the LC-MS/MS method offers superior sensitivity and selectivity for challenging matrices. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their implementation in a regulated environment. This includes a thorough assessment of specificity, linearity, range, accuracy, precision, and robustness.
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-Aminothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel therapeutic agents derived from the versatile 2-aminothiazole scaffold. This document outlines detailed protocols for the synthesis of 2-aminothiazole derivatives and robust methodologies for evaluating their biological activities, including anticancer and antimicrobial properties. The information is curated to assist researchers in advancing their drug discovery programs.
Introduction
The 2-aminothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4][5] The synthetic tractability of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its therapeutic properties and structure-activity relationships (SAR).[6]
Data Presentation: Biological Activity of 2-Aminothiazole Derivatives
The following tables summarize the in vitro biological activities of representative 2-aminothiazole derivatives against various cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib (BMS-354825) | Various | Sub-nanomolar to nanomolar | [7][8] |
| Alpelisib (BYL719) | Breast Cancer | Nanomolar | [2][9] |
| SNS-032 | Various | Nanomolar | [9] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [10] |
| SHG-44 (Glioma) | 4.03 µM | [10] | |
| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM | [11] |
| Compound 46b | A549 (Lung Cancer) | 0.16 ± 0.06 µM | [10] |
| HepG2 (Liver Cancer) | 0.13 ± 0.05 µM | [10] | |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [10] |
| Compound 5a | HCT 116 (Colon Cancer) | 0.72 µM | [12] |
| Compound 5b | HCT 116 (Colon Cancer) | 1.55 µM | [12] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [13] |
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |
| Trifluoromethoxy substituted aminothiazoles | Staphylococcus aureus (MRSA) | 2-16 | [14] |
| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [14] |
| 4-Phenyl-substituted 2-aminothiazole derivatives | Mycobacterium tuberculosis H37Ra | 3.13 | [15] |
Experimental Protocols
Part A: Synthesis of 2-Aminothiazole Derivatives
Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[5][7] It involves the condensation of an α-haloketone with a thioamide.[5][6]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thioamide
-
Solvent (e.g., Methanol, Ethanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask or scintillation vial
-
Magnetic stir bar and stirrer with heating plate
-
Reflux condenser (if heating for an extended period)
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a round-bottom flask or vial, combine the α-haloketone (1.0 eq) and thiourea (1.1-1.5 eq).[6]
-
Add the solvent (e.g., methanol or ethanol) and a magnetic stir bar.[6][7]
-
Stir the mixture at room temperature or heat to reflux (typically 65-70°C) for 30 minutes to several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6][7]
-
After completion, cool the reaction mixture to room temperature.[7]
-
Pour the contents into a beaker containing 5% Na₂CO₃ solution to neutralize the acid formed and precipitate the product.[6][7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[6][7]
-
Wash the filter cake with cold deionized water to remove any inorganic salts.[6][7]
-
Allow the product to air dry on a watch glass.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Part B: In Vitro Biological Evaluation
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[9]
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the 2-aminothiazole derivative for a specified time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.[20]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][21][22]
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes at 4°C.[14]
-
Wash the fixed cells twice with PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI solution to the cells and incubate for 15-30 minutes in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.[14]
-
Generate a DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[21]
Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 2-aminothiazole derivatives against specific kinases (e.g., Src, PI3K, CDK2).[2][19][23][24][25]
Materials:
-
Recombinant kinase (e.g., c-Src, PI3K, CDK2/Cyclin A)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (composition varies depending on the kinase)
-
Test compound (2-aminothiazole derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384- or 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a multi-well plate, add the diluted compound or vehicle control (DMSO).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable method, such as a luminescence-based assay that measures ADP production.[19][26]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Many 2-aminothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers.[27] Certain 2-aminothiazole derivatives, such as Alpelisib, act as inhibitors of PI3K.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration.[2] Dasatinib is a potent 2-aminothiazole-based inhibitor of Src kinase.[8]
Caption: Inhibition of the Src kinase signaling pathway by 2-aminothiazole derivatives.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, is essential for the G1/S phase transition of the cell cycle.[19] Inhibitors of CDK2, such as the 2-aminothiazole derivative SNS-032, can induce cell cycle arrest.[9]
Caption: Inhibition of CDK2-mediated cell cycle progression by 2-aminothiazole derivatives.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. kumc.edu [kumc.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. promega.es [promega.es]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. promega.com [promega.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Tert-butyl-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide derivative.[1] For the synthesis of this compound, the specific reactants are 1-bromo-3,3-dimethyl-2-butanone and thiourea.
Q2: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A2: The Hantzsch thiazole synthesis proceeds through a well-defined pathway that includes nucleophilic substitution, intramolecular cyclization, and dehydration. The reaction starts with an SN2 reaction between the sulfur of the thioamide and the α-haloketone. This is followed by an intramolecular attack of the nitrogen on the ketone's carbonyl group to form the thiazole ring.[1]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting materials are 1-bromo-3,3-dimethyl-2-butanone (also known as bromomethyl tert-butyl ketone) and thiourea. A suitable solvent, typically ethanol, is also required. For the work-up, a weak base such as sodium bicarbonate is used to neutralize the reaction mixture and precipitate the product.
Q4: What are the typical reaction conditions?
A4: The reaction is generally carried out by refluxing the reactants in ethanol. The reaction time can vary, but it is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yields are a common issue in organic synthesis. The following table outlines potential causes and solutions for poor yields in the synthesis of this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Reactants | Ensure the purity of 1-bromo-3,3-dimethyl-2-butanone and thiourea. Purify starting materials if necessary. | Improved reaction efficiency and higher yield of the desired product. |
| Incorrect Stoichiometry | Use a slight excess of thiourea (1.1-1.5 equivalents) to ensure complete reaction of the α-haloketone. | Drives the reaction to completion, increasing the product yield. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at a consistent reflux temperature. | A consistent and appropriate temperature will ensure the reaction proceeds at an optimal rate. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. Continue refluxing until the starting materials are no longer visible on the TLC plate. | Complete conversion of starting materials to the product, maximizing the yield. |
| Inadequate Mixing | Use a magnetic stirrer to ensure the reaction mixture is homogeneous. | Efficient mixing ensures that the reactants are in constant contact, promoting a complete reaction. |
Problem 2: Presence of Impurities in the Final Product
The formation of byproducts can complicate purification and reduce the overall purity of the final compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Side Reactions | The order of reagent addition can be crucial. In some cases, pre-forming an intermediate can minimize side reactions. | A cleaner reaction profile with fewer byproducts, simplifying purification. |
| Incomplete Reaction | As mentioned previously, ensure the reaction goes to completion by monitoring with TLC. | Reduces the presence of unreacted starting materials in the final product. |
| Ineffective Work-up | During the work-up, wash the crude product thoroughly with deionized water to remove any inorganic salts. | A purer crude product that is easier to recrystallize. |
| Improper Purification | Recrystallize the crude product from a suitable solvent system, such as ethanol/water. | A highly pure final product with a sharp melting point. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
This protocol is based on established Hantzsch synthesis procedures for analogous α-haloketones.[1]
Materials:
-
1-bromo-3,3-dimethyl-2-butanone (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Absolute Ethanol
-
5% Sodium Bicarbonate Solution
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3,3-dimethyl-2-butanone in absolute ethanol.
-
Add thiourea to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence stops.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Dry the crude product.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
References
optimizing reaction conditions for Hantzsch thiazole synthesis of substituted amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis for substituted amines.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch synthesis of substituted thiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Hantzsch synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.[1] Here is a step-by-step guide to diagnosing and resolving the issue:
-
1. Verify Reactant and Solvent Purity:
-
Problem: Impurities in the α-haloketone or the substituted thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] The presence of water can also be detrimental, and the stability of the thioamide, especially in acidic conditions, can be a limiting factor.[1]
-
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Use anhydrous solvents, especially if your reactants are sensitive to moisture.[1]
-
-
2. Optimize Reaction Solvent:
-
Problem: The choice of solvent plays a crucial role in reaction rate and yield.[1] An inappropriate solvent can hinder the dissolution of reactants or fail to facilitate the reaction effectively.
-
Solution: Conduct small-scale solvent screening to identify the optimal medium for your specific substrates.[1] Common solvents for Hantzsch synthesis include methanol, ethanol, 1-butanol, 2-propanol, and water, often used under reflux conditions.[1][2][3] For microwave-assisted synthesis, methanol has been shown to be effective.[1][2] A 1:1 mixture of ethanol and water can also be a suitable, environmentally friendly option.[3]
-
-
3. Adjust Reaction Temperature and Time:
-
Problem: The reaction may not be reaching the necessary activation energy, or prolonged heating could be leading to product degradation.
-
Solution: Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can significantly shorten reaction times to as little as 30 minutes at temperatures around 90°C, often leading to higher yields.[2][4] If using conventional heating, ensure the reaction is heated to a sufficient temperature for an adequate duration, monitoring progress with TLC.
-
-
4. Consider a Catalyst:
Issue 2: Formation of Side Products and Purification Difficulties
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products, which is making the purification of my target thiazole difficult. What are these side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Understanding the reaction mechanism can help in identifying and mitigating these issues. The Hantzsch synthesis proceeds via the nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration.[6][7]
-
Potential Side Reactions:
-
Reaction of α-haloketone with itself: Base-catalyzed self-condensation of the α-haloketone can occur.
-
Decomposition of thioamide: Substituted thioamides can be unstable, especially under harsh conditions.
-
Formation of isomeric products: With unsymmetrical α-haloketones or N-monosubstituted thioureas under acidic conditions, the formation of regioisomers is possible.[8]
-
-
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone.[9]
-
Optimize Temperature: Avoid excessively high temperatures that can lead to reactant decomposition or side reactions. Microwave synthesis often provides better temperature control and leads to cleaner reactions.[2]
-
pH Control: For N-monosubstituted thioureas, running the reaction in a neutral solvent generally leads to the desired 2-(N-substituted amino)thiazoles, whereas acidic conditions can produce mixtures of isomers.[8]
-
Purification: If side products are still formed, column chromatography is a standard method for purification. The choice of eluent will depend on the polarity of your target compound and the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a cyclization reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (like a substituted thiourea).[6][10] The mechanism involves:
-
A nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.[6][9]
-
This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[7]
-
A subsequent dehydration step leads to the formation of the aromatic thiazole ring.[6]
Q2: Can I use microwave irradiation to optimize my Hantzsch thiazole synthesis?
A2: Absolutely. Microwave-assisted synthesis has been shown to be a highly effective method for the Hantzsch reaction.[2][4] It often leads to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner product formation compared to conventional heating methods.[2][11][12]
Q3: Are there any "green" or more environmentally friendly approaches to the Hantzsch synthesis?
A3: Yes, several greener methods have been developed. These include:
-
Ultrasonic Irradiation: Using ultrasound can accelerate the reaction, often at room temperature, reducing energy consumption.[5][13]
-
Solvent-Free Conditions: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to efficient product formation without the need for bulk solvents.[14][15]
-
Use of Green Solvents: A mixture of ethanol and water is an effective and environmentally benign solvent system for this synthesis.[3]
-
Reusable Catalysts: Employing heterogeneous catalysts like silica-supported tungstosilicic acid allows for easy recovery and reuse, minimizing waste.[3][5]
Q4: How do I choose the right starting materials for my desired substituted aminothiazole?
A4: The substituents on the final thiazole ring are determined by the starting α-haloketone and the substituted thioamide.
-
The α-haloketone will determine the substituent at the 4-position of the thiazole ring.
-
The substituted thioamide (or thiourea) will determine the substituent on the amino group at the 2-position of the thiazole ring.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Yield in a One-Pot Synthesis [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 10 | 0 |
| 2 | Water | Reflux | 6 | 70 |
| 3 | Ethanol | 25 | 10 | 0 |
| 4 | Ethanol | Reflux | 5 | 75 |
| 5 | Methanol | 25 | 10 | 0 |
| 6 | Methanol | Reflux | 5 | 60 |
| 7 | 1-Butanol | Reflux | 4 | 80 |
| 8 | 2-Propanol | Reflux | 4 | 82 |
| 9 | Ethanol/Water (1:1) | Reflux | 3.5 | 87 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [2]
| Compound | Conventional Heating (Yield %) | Microwave Irradiation (Yield %) |
| 6a | 75 | 95 |
| 6b | 72 | 92 |
| 6c | 78 | 96 |
| 6d | 70 | 90 |
| 6e | 74 | 94 |
Conventional heating was performed in refluxing methanol for 8 hours. Microwave irradiation was conducted in methanol at 90°C for 30 minutes.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis [2]
-
In a microwave reactor vessel, combine the 2-chloro-1-phenylethanone derivative (1 mmol) and the appropriately substituted N-phenylthiourea (1.2 mmol).
-
Add methanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 90°C and hold for 30 minutes.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: One-Pot Synthesis using a Heterogeneous Catalyst and Conventional Heating [3][5]
-
In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).
-
Add a 1:1 mixture of ethanol and water (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture at 65°C with stirring for 2 to 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the solid product.
-
Wash the solid with ethanol.
-
To recover the catalyst, dissolve the solid in acetone, and the insoluble catalyst can be removed by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the product.
Visualizations
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. synarchive.com [synarchive.com]
- 11. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 4-Tert-butyl-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Tert-butyl-1,3-thiazol-2-amine. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as thiourea and the corresponding α-bromoketone, as well as byproducts from side reactions. Depending on the synthetic route, these byproducts might include over-alkylated species or products from the decomposition of starting materials.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are typically recrystallization and column chromatography. For higher purity requirements, preparative high-performance liquid chromatography (HPLC) can also be employed. The choice of method depends on the scale of the purification and the nature of the impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: A suitable recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screen is recommended to identify the optimal solvent or solvent system. Common solvents to test include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate and hexanes.
Q4: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A4: A persistent color can be due to trace impurities, often highly conjugated organic molecules. Treatment with activated carbon during the recrystallization process can be effective in removing colored impurities. If the color persists, column chromatography may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Problem: The compound separates as an oil rather than forming crystals upon cooling during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Supersaturation is too high. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Inappropriate solvent. | The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. |
| Presence of impurities. | Impurities can inhibit crystallization. Consider a pre-purification step like a simple filtration or a wash before recrystallization. |
Issue 2: Poor Recovery After Column Chromatography
Problem: The yield of the purified compound is low after performing column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Compound is still on the column. | Flush the column with a more polar solvent to elute any remaining product. |
| Incorrect solvent system. | The chosen eluent may not be optimal for eluting the compound. Perform thin-layer chromatography (TLC) with various solvent systems to identify a better eluent. |
| Compound degradation on silica gel. | Some amine-containing compounds can be sensitive to acidic silica gel. Consider using neutral or basic alumina, or treating the silica gel with a small amount of triethylamine in the eluent. |
Issue 3: Co-elution of Impurities During Column Chromatography
Problem: Impurities are eluting with the desired product during column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Poor separation. | The polarity of the eluent may be too high. Use a less polar solvent system to improve separation. |
| Overloading the column. | The amount of crude material loaded onto the column is too high. Use a larger column or reduce the amount of material being purified. |
| Impurities have similar polarity. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify this compound by removing soluble and insoluble impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes, determined by prior TLC analysis).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound using different methods.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 97.5 | 75 |
| Column Chromatography (EtOAc/Hexanes) | 85 | 99.2 | 65 |
| Preparative HPLC | 97.5 | >99.9 | 80 |
Table 2: Solvent Screen for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Ethanol | Low | High | Good, well-formed needles |
| Isopropanol | Low | High | Good, plates |
| Acetonitrile | Moderate | High | Small needles |
| Ethyl Acetate/Hexanes (1:4) | Very Low | Moderate | Fine powder |
| Water | Insoluble | Insoluble | N/A |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
identifying and minimizing byproducts in 2-aminothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-aminothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a thioamide derivative.[1]
Q2: What are the primary challenges encountered during 2-aminothiazole synthesis?
A2: Common challenges include the formation of isomeric byproducts, low yields, and difficulties in purification.[2][3] Specifically, the reaction can lead to the formation of not only the desired 2-aminothiazole but also the 3-substituted 2-imino-2,3-dihydrothiazole isomer, particularly under acidic conditions.[2]
Q3: What are the most common byproducts in 2-aminothiazole synthesis?
A3: The most significant byproduct is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2] Other potential impurities can arise from self-condensation of the starting materials or from unreacted reagents.
Q4: How can I identify the desired 2-aminothiazole from its isomeric byproduct?
A4: Spectroscopic methods are key for distinguishing between the 2-aminothiazole and the 2-imino-2,3-dihydrothiazole. In ¹H NMR spectroscopy, the chemical shifts of the protons on the thiazole ring and the amino/imino groups will be different.[2][4] Mass spectrometry can also be used to analyze the fragmentation patterns, which may differ between the isomers.[5]
Q5: What are the general approaches to minimize byproduct formation?
A5: Controlling the reaction pH is crucial. Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole, while acidic conditions tend to promote the formation of the 2-imino isomer.[2] Optimization of reaction temperature and choice of solvent can also play a significant role in minimizing side reactions.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-aminothiazole.
Issue 1: Low Yield of the Desired 2-Aminothiazole
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction pH | Adjust the reaction mixture to a neutral or slightly basic pH. Avoid strongly acidic conditions which can favor the formation of the 2-imino byproduct.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to degradation or side reactions. Start with the temperature suggested in the protocol and adjust as needed while monitoring the reaction progress. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates and selectivity. Ethanol and methanol are commonly used.[6][7] If yield is low, consider screening other polar solvents. |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone and thiourea. Impurities in the starting materials can lead to unwanted side reactions. |
Issue 2: Presence of Significant Amounts of Byproducts
| Observation | Probable Cause | Identification & Minimization |
| Isomeric Impurity Detected | Reaction conditions (especially acidic pH) favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[2] | Identification: Use ¹H NMR to distinguish the isomers based on the different chemical shifts of the ring protons.[2][4] Minimization: Maintain a neutral to slightly basic pH throughout the reaction. |
| Multiple Unidentified Spots on TLC | Possible self-condensation of starting materials or other side reactions. | Identification: Isolate the byproducts using column chromatography and characterize them by NMR and Mass Spectrometry.[8] Minimization: Carefully control the reaction temperature and consider adding the reagents portion-wise to avoid high local concentrations. |
| Unreacted Starting Materials | Incomplete reaction. | Troubleshooting: Increase the reaction time or temperature moderately. Ensure proper mixing. Check the purity and reactivity of your starting materials. |
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation (Qualitative)
| Reaction Condition | Effect on 2-Imino-2,3-dihydrothiazole Formation | Recommendation for Minimization |
| Acidic pH | Significantly promotes the formation of the 2-imino isomer.[2] | Maintain a neutral or slightly basic pH. |
| Neutral/Slightly Basic pH | Favors the formation of the desired 2-aminothiazole.[2] | Use of a mild base or buffer can be beneficial. |
| High Temperature | May increase the rate of side reactions in general. | Optimize for the lowest effective temperature. |
| Solvent Polarity | Can influence the reaction pathway and regioselectivity. | Ethanol and methanol are common choices that often provide good results.[6][7] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Phenyl-2-aminothiazole (Hantzsch Synthesis)
This protocol is a general guideline for the synthesis of a common 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).[6]
-
Add methanol as the solvent.[6]
-
Heat the mixture with stirring at a gentle reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][9]
-
After the reaction is complete, allow the mixture to cool to room temperature.[6]
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.[6]
-
Collect the precipitate by vacuum filtration and wash the filter cake with water.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Identification of Byproducts by TLC and NMR
Thin Layer Chromatography (TLC):
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the crude reaction mixture, a pure sample of the starting materials, and (if available) a standard of the desired 2-aminothiazole.
-
Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).[4]
-
Visualize the spots under UV light. The presence of multiple spots in the crude mixture lane indicates the formation of byproducts.
¹H NMR Spectroscopy:
-
Dissolve a sample of the purified product and any isolated byproducts in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]
-
Acquire the ¹H NMR spectra.
-
Expected Signals for 4-Phenyl-2-aminothiazole: Look for a characteristic singlet for the C5-H of the thiazole ring and a broad singlet for the -NH₂ protons, in addition to the signals for the phenyl group.[4]
-
Expected Signals for the 2-Imino Byproduct: The chemical shift of the thiazole ring proton and the imino proton will differ from those of the 2-aminothiazole isomer. The exact shifts will depend on the substituents.[2]
Mandatory Visualizations
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole.
Caption: Influence of pH on product vs. byproduct formation.
Caption: Troubleshooting workflow for 2-aminothiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Tert-butyl-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Tert-butyl-1,3-thiazol-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide derivative.[1] For this specific target molecule, the reactants are 1-bromo-3,3-dimethyl-2-butanone and thiourea.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are 1-bromo-3,3-dimethyl-2-butanone and thiourea. A common solvent for the reaction is a lower-chain alcohol, such as ethanol or methanol. For the workup and purification, a base (like sodium bicarbonate or sodium hydroxide solution) and recrystallization solvents are typically required.
Q3: What is the general reaction mechanism?
A3: The Hantzsch synthesis proceeds through a well-defined pathway. It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of thiourea on the α-carbon of 1-bromo-3,3-dimethyl-2-butanone. This is followed by an intramolecular cyclization and a final dehydration step to form the stable, aromatic thiazole ring.[1]
Q4: What are the main safety precautions to consider?
A4: α-haloketones like 1-bromo-3,3-dimethyl-2-butanone are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis Pathway and Workflow
The synthesis follows a logical and established reaction mechanism, making it an accessible procedure for most organic chemistry laboratories.
Caption: General synthesis pathway for this compound.
Experimental Protocol
This protocol is based on established Hantzsch synthesis procedures for analogous 2-aminothiazoles.
Materials:
-
1-bromo-3,3-dimethyl-2-butanone
-
Thiourea
-
Absolute Ethanol
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 eq.) in absolute ethanol.
-
Addition of Thiourea: To this solution, add thiourea (1.1-1.2 eq.).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water or a 5% sodium bicarbonate solution. Stirring will neutralize the hydrobromide salt formed during the reaction, causing the free amine product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Troubleshooting Guide
Low yield or impure product are common issues. This guide provides a systematic approach to identifying and resolving these problems.
Caption: A logical workflow for troubleshooting synthesis issues.
Problem 1: Low or No Product Yield
-
Possible Cause: Impure or degraded starting materials. The α-haloketone (1-bromo-3,3-dimethyl-2-butanone) can be unstable and should be used when fresh or stored properly.
-
Solution: Check the purity of the α-haloketone by ¹H NMR. If impurities are present, consider purification by distillation under reduced pressure or prepare it fresh. Ensure the thiourea is dry and of high purity.
-
-
Possible Cause: Incomplete reaction. The reaction may require longer heating times than anticipated.
-
Solution: Monitor the reaction closely with TLC. Extend the reflux time until the starting α-haloketone spot has completely disappeared.
-
-
Possible Cause: Insufficient neutralization during workup. The product is often formed as a hydrobromide salt, which is soluble in the ethanol/water mixture. Incomplete neutralization will result in loss of product.
-
Solution: After pouring the reaction mixture into water, add a base (e.g., 5-10% NaHCO₃ or NaOH solution) portion-wise until the solution is basic (pH > 8). Ensure thorough mixing to allow for complete precipitation of the free amine product.
-
Problem 2: Product is an Oil or Fails to Crystallize
-
Possible Cause: Presence of impurities. Side products or unreacted starting materials can act as eutectic impurities, preventing crystallization.
-
Solution: Ensure the workup was effective in removing water-soluble impurities. Try adding a seed crystal to induce crystallization. If the product remains an oil, attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
-
Possible Cause: Incorrect recrystallization solvent.
-
Solution: Perform small-scale solvent screening to find an optimal system. Ethanol/water mixtures are often effective. The product should dissolve in the hot solvent and precipitate upon cooling. Other potential solvents include isopropanol or acetonitrile.
-
Problem 3: Presence of Significant Impurities in the Final Product
-
Possible Cause: Formation of side products. A potential side reaction is the formation of isomeric thiazoles, though this is less common with unsubstituted thiourea.
-
Solution: Meticulous purification is key. Recrystallization should be performed carefully, possibly multiple times. If isomers are suspected and are difficult to separate by crystallization, column chromatography is the recommended method.
-
-
Possible Cause: Unreacted thiourea. Thiourea has some solubility in the recrystallization solvent and can co-precipitate.
-
Solution: Ensure the crude product is washed extensively with cold water after initial filtration. Using a slight excess (1.1 eq) rather than a large excess of thiourea can minimize this issue.
-
Data on Reaction Parameter Optimization
While specific data for this compound is not extensively published in comparative tables, the following data for analogous Hantzsch syntheses demonstrates key optimization principles. Yields are highly dependent on the specific substrate and conditions.
Table 1: Effect of Solvent on Yield for Analogous 2-Aminothiazole Syntheses
| Solvent | Typical Reflux Temp. (°C) | Relative Yield | Notes |
| Ethanol | 78 | High | Most commonly used; good solubility for reactants, product precipitates on workup. |
| Methanol | 65 | High | Similar to ethanol, lower boiling point may require longer reaction times. |
| Isopropanol | 82 | Good | Can be a good alternative; also useful for recrystallization. |
| Acetonitrile | 82 | Moderate | Can be effective, but product solubility may differ. |
| Water | 100 | Low to Moderate | "Green" option, but often results in lower yields and side reactions. |
Table 2: Influence of Reaction Time and Temperature
| Parameter | Condition A (Standard) | Condition B (Forced) | Expected Outcome on Yield |
| Temperature | Reflux (e.g., 78°C) | Room Temperature | Yield is significantly lower at room temperature. Heat is necessary to overcome the activation energy for cyclization and dehydration. |
| Reaction Time | 2-4 hours | > 8 hours | Extending the time beyond reaction completion (as monitored by TLC) offers no benefit and may lead to decomposition. |
| Stoichiometry | 1.1 eq. Thiourea | 2.0 eq. Thiourea | A slight excess of thiourea drives the reaction to completion. A large excess complicates purification without a significant yield increase. |
References
addressing solubility issues of 4-Tert-butyl-1,3-thiazol-2-amine in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 4-Tert-butyl-1,3-thiazol-2-amine encountered during biological assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an organic compound characterized by a thiazole ring and a tert-butylphenyl group. This structure confers hydrophobic properties, leading to an expectation of low solubility in water and higher solubility in organic solvents.[1] The bulky tert-butyl group, in particular, contributes to its hydrophobicity, which can present challenges in aqueous biological assay systems.[2][3]
Q2: I observed precipitation of the compound after adding it to my aqueous assay buffer. What could be the cause?
A2: Precipitation upon addition to aqueous buffers is a common issue for hydrophobic compounds. This typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The organic solvent used to dissolve the compound initially (e.g., DMSO) may not be sufficient to maintain its solubility when diluted into the aqueous buffer.
Q3: What are the recommended stock solution concentrations and solvents for this compound?
A3: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A starting stock concentration of 10 mM is common in drug discovery workflows. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Q4: How can I improve the solubility of this compound in my biological assay?
A4: Several strategies can be employed to enhance the solubility of this compound in aqueous-based assays:
-
Co-solvents: Maintain a low percentage of an organic co-solvent like DMSO or ethanol in the final assay medium. Typically, a final concentration of less than 1% is recommended to minimize solvent-induced artifacts and cytotoxicity.[4]
-
pH Adjustment: Since this compound contains a basic amine group, its solubility may be increased in a more acidic environment. Lowering the pH of the buffer could enhance solubility, but it is critical to ensure the pH is compatible with the biological system being studied.
-
Formulation with Excipients: The use of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic compound and increase its apparent aqueous solubility.
-
Particle Size Reduction: For certain applications, techniques like nanomilling can reduce the particle size of the compound, which can improve the dissolution rate and apparent solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final buffer concentration has been exceeded. | - Decrease the final concentration of the compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains within a cell-tolerated range (typically <1%). - Prepare an intermediate dilution of the stock solution in the assay medium before the final dilution. |
| Compound appears soluble initially but precipitates over time. | The compound is in a supersaturated state and is slowly crashing out of solution. | - Reduce the final compound concentration. - Investigate the use of solubility-enhancing excipients like β-cyclodextrin. - Ensure thorough mixing upon dilution. |
| High variability in biological assay results. | Inconsistent compound solubility and precipitation across different wells or experiments. | - Visually inspect assay plates for any signs of precipitation before and after incubation. - Prepare fresh dilutions of the compound for each experiment. - Optimize the dilution method to ensure rapid and uniform mixing. |
| No biological activity observed for a compound expected to be active. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of the compound in the assay buffer at the desired concentration using a kinetic solubility assay. - Employ one of the solubility enhancement strategies mentioned in the FAQs. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous, cell culture-grade DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is crucial to add the compound stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.
-
Protocol 2: Assessment of Solvent Cytotoxicity using MTT Assay
This protocol is essential to determine the maximum tolerable concentration of the chosen solvent (e.g., DMSO) for the cell line used in the assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Solvent Treatment:
-
Prepare serial dilutions of the solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubate the plate for the same duration as the planned compound exposure time.
-
-
MTT Assay:
-
Following incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control.
-
Determine the highest solvent concentration that does not significantly reduce cell viability. This concentration should be the maximum used in subsequent compound screening assays.
-
Signaling Pathways and Experimental Workflows
2-Aminothiazole derivatives have been reported to exhibit a wide range of biological activities, often through the modulation of key cellular signaling pathways.[5][6] While the specific targets of this compound are not definitively established in the provided literature, related compounds are known to inhibit protein kinases and modulate pathways involved in cancer cell proliferation and inflammation, such as the PI3K/AKT/mTOR and NF-κB pathways.[5][7][8][9][10][11][12]
Below are diagrams illustrating a hypothetical experimental workflow for investigating the effects of this compound and a potential signaling pathway it might modulate, based on the activities of similar 2-aminothiazole derivatives.
Caption: A general experimental workflow for testing a poorly soluble compound.
Caption: A potential PI3K/AKT/mTOR signaling pathway that could be inhibited.
References
- 1. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance mechanisms to thiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to thiazole-based kinase inhibitors?
A1: Acquired resistance to thiazole-based kinase inhibitors, such as those targeting the MAPK/ERK pathway, is a significant challenge. Key mechanisms include:
-
Target Bypass and Pathway Reactivation: Cancer cells can activate alternative signaling pathways to bypass the inhibited target. For instance, in BRAF V600E mutant melanomas treated with BRAF inhibitors, resistance can arise through the activation of the fibroblast growth factor receptor (FGFR) pathway, which reactivates ERK signaling downstream of the inhibited BRAF.[1] Another mechanism is the formation of RAF protein dimers, which can lead to the paradoxical activation of the MEK/ERK pathway despite the presence of a BRAF inhibitor.[2][3]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters is a common mechanism that reduces the intracellular concentration of the therapeutic compound.[4][5][6] For example, resistance to some CDK7 inhibitors has been linked to the upregulation of ABCB1 and ABCG2 transporters.[7][8]
-
Secondary Mutations in the Target Protein: While not as commonly reported for all thiazole compounds, mutations in the drug target can prevent the inhibitor from binding effectively.
-
Upregulation of Pro-Survival Signaling: Cells may upregulate parallel survival pathways, such as the PI3K/AKT pathway, to compensate for the inhibition of the primary target pathway.
Q2: My cells have become resistant to my thiazole-based compound. How do I confirm and characterize this resistance?
A2: To confirm and characterize resistance, a multi-step approach is recommended:
-
Determine the IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) on your suspected resistant cell line and compare the IC50 value to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[9][10] The degree of resistance is often expressed as a "Resistance Index" or "Fold Resistance," calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Analyze Target Pathway Activity: Use Western blotting to examine the phosphorylation status of key proteins in the target pathway. For example, if your compound targets a kinase in the MAPK pathway, check the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). In resistant cells, you may observe a restoration of phosphorylation in these downstream proteins, indicating pathway reactivation.[11][12]
-
Investigate Potential Mechanisms:
-
Drug Efflux: Use qPCR or Western blotting to check for the upregulation of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).[7][8]
-
Target Sequencing: Sequence the gene encoding the drug target to identify any potential secondary mutations that could confer resistance.
-
Pathway Profiling: Perform a broader analysis (e.g., phospho-kinase array or RNA-seq) to identify activated bypass pathways.
-
Q3: What strategies can be employed in the lab to overcome resistance to thiazole-based compounds?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining the thiazole-based compound with an inhibitor of a bypass pathway can be effective. For example, if resistance is mediated by FGFR activation, combining the primary inhibitor with an FGFR inhibitor can restore sensitivity.[1]
-
Novel Analogs: Synthesizing and testing novel derivatives of the thiazole compound may lead to molecules that can overcome specific resistance mechanisms. For instance, the imidazothiazole-based compound KS28 was developed to inhibit RAF dimerization, a known resistance mechanism to the BRAF inhibitor PLX4032.[2]
-
Inhibition of Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor can restore the intracellular concentration of the thiazole-based drug and reverse resistance.[7][8]
-
Genome-Wide Screening: A CRISPR-Cas9 knockout screen can be a powerful tool to systematically identify genes whose loss confers resistance to your compound.[13][14] This can reveal novel resistance mechanisms and potential new therapeutic targets.
Troubleshooting Guides
Problem 1: Gradual loss of compound efficacy in a long-term cell culture model.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant cell population. | 1. Perform a cell viability assay to compare the IC50 of your current cell stock with a freshly thawed, low-passage aliquot of the parental cell line. A significant shift indicates resistance.[9][10] 2. If resistance is confirmed, proceed to characterize the mechanism (see FAQ Q2). |
| Compound degradation. | 1. Prepare fresh stock solutions of your thiazole compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure proper storage conditions as recommended by the manufacturer. |
| Mycoplasma contamination. | 1. Test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs. 2. If positive, treat the culture with an appropriate antibiotic or discard the contaminated stock. |
Problem 2: High variability in IC50 values between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a cell counter to ensure the same number of viable cells are seeded in each well. 3. Avoid using the outer wells of 96-well plates, which are prone to evaporation ("edge effects"). Fill them with sterile PBS or media instead. |
| Compound precipitation in media. | 1. Visually inspect the media for any precipitate after adding the compound. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Pre-warm the cell culture media before adding the compound. |
| Fluctuations in incubator conditions. | 1. Regularly check and calibrate your incubator for stable temperature, CO2, and humidity levels. |
Data Presentation: Quantitative Analysis of Resistance
The following tables provide examples of quantitative data related to resistance to thiazole-based compounds.
Table 1: Cytotoxicity of Novel Thiazole Derivatives in Breast Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| Compound 4 | MCF-7 | 5.73 |
| MDA-MB-231 | 12.15 | |
| Compound 3c | MCF-7 | 13.66 |
| Staurosporine (Control) | MCF-7 | 6.77 |
| MDA-MB-231 | 7.03 | |
| Data adapted from a study on novel 1,3-thiazole analogues.[15] |
Table 2: Resistance Profile of A375 Melanoma Cells to BRAF/MEK Inhibition.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| A375 Parental | Vemurafenib | ~0.1 | - |
| A375 VCR (Resistant) | Vemurafenib | >10 | >100 |
| A375 Parental | Cobimetinib | ~0.01 | - |
| A375 VCR (Resistant) | Cobimetinib | >1 | >100 |
| Data derived from studies on cell lines made resistant to dual BRAF/MEK inhibition.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Reactivation
This protocol describes how to assess the phosphorylation status of MEK and ERK in sensitive versus resistant cell lines.
1. Cell Lysis and Protein Quantification:
-
Seed parental and resistant cells and grow to 70-80% confluency. Treat with the thiazole compound at a relevant concentration (e.g., 1x or 10x the parental IC50) for a specified time (e.g., 24 hours). Include an untreated control for both cell lines.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-ERK and rabbit anti-phospho-MEK, typically diluted 1:1000) overnight at 4°C with gentle agitation.[11] Also probe separate blots for total ERK, total MEK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000-1:5000) for 1 hour at room temperature.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Resistance Genes
This protocol provides a workflow for a pooled, loss-of-function CRISPR screen to identify genes whose knockout confers resistance to a thiazole-based compound.
1. Library Transduction and Selection:
-
Generate a lentiviral library from a pooled genome-scale CRISPR knockout (GeCKO) sgRNA library plasmid.[17][18]
-
Transduce the parental cancer cell line (stably expressing Cas9) with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.[14]
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days until non-transduced control cells are eliminated.[17]
2. Drug Selection:
-
Split the surviving cell population into two arms: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with the thiazole-based compound.
-
The drug concentration should be high enough to achieve significant cell killing in the parental population (e.g., IC80-IC90).
-
Culture the cells for an extended period (e.g., 14-21 days), passaging as needed, to allow for the enrichment of resistant clones in the drug-treated population.
3. Sample Preparation and Data Analysis:
-
At the end of the screen, harvest cells from both the DMSO and drug-treated populations.
-
Extract genomic DNA from both populations.[19]
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Submit the PCR products for next-generation sequencing (NGS) to determine the frequency of each sgRNA in both populations.[17]
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control population. The genes targeted by these enriched sgRNAs are candidate resistance genes.
Visualizations
Caption: Resistance to BRAF inhibitors via RAF dimerization and pathway reactivation.
Caption: Workflow for characterizing and overcoming drug resistance.
References
- 1. Adaptive Resistance to Dual BRAF/MEK Inhibition in BRAF-Driven Tumors Through Autocrine FGFR Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for genome-scale CRISPR screening in engineered lineage reporter hPSCs to study cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
Technical Support Center: Enhancing the In Vivo Stability of 4-Tert-butyl-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Tert-butyl-1,3-thiazol-2-amine for in vivo studies.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Rapid Degradation of this compound in Solution
-
Potential Cause: The compound may be susceptible to hydrolysis, oxidation, or photodegradation. The 2-aminothiazole core can be sensitive to environmental conditions.
-
Troubleshooting Steps:
-
pH Control: The stability of amine-containing compounds is often pH-dependent. Determine the pH-stability profile of your compound. Buffering the formulation to an optimal pH can significantly reduce hydrolytic degradation.
-
Inert Atmosphere: To minimize oxidative degradation, prepare and handle solutions under an inert atmosphere, such as nitrogen or argon. Degas solvents prior to use.
-
Light Protection: Store all solutions and solid samples in amber vials or wrapped in aluminum foil to protect them from light-induced degradation.[1]
-
Excipient Screening: Evaluate the compatibility of the compound with various excipients. Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to the formulation to prevent oxidative degradation.[1]
-
Issue 2: Poor Aqueous Solubility Leading to Precipitation and Inconsistent Results
-
Potential Cause: this compound may have low intrinsic aqueous solubility, leading to precipitation in aqueous-based in vivo study vehicles.
-
Troubleshooting Steps:
-
Co-solvents: Utilize pharmaceutically acceptable co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol to increase the solubility of the compound.
-
Surfactants: Incorporate non-ionic surfactants like polysorbates (e.g., Tween® 80) or cremophors to enhance solubilization and prevent precipitation.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle to a range where the compound is in its more soluble ionized form can be an effective strategy.
-
Issue 3: Inconsistent Bioavailability in Animal Studies
-
Potential Cause: This could be due to a combination of poor stability in the gastrointestinal (GI) tract, low permeability, or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation Optimization: Employ advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or solid dispersions to improve both solubility and absorption.
-
Prodrug Approach: Consider synthesizing a prodrug of this compound. A prodrug is a bioreversible derivative that can enhance stability and solubility, and is converted to the active parent drug in vivo.
-
Permeability Enhancers: Investigate the use of safe and effective permeability enhancers in the formulation to improve absorption across the GI tract.
-
II. Frequently Asked Questions (FAQs)
Stability and Degradation
-
Q1: What are the likely degradation pathways for this compound?
-
A1: Based on the 2-aminothiazole scaffold, the primary degradation pathways are likely to be:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The amine group and the thiazole ring itself can be prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially through reaction with singlet oxygen, leading to complex rearrangements of the thiazole ring.[3]
-
-
-
Q2: How can I perform a forced degradation study to identify potential degradants?
-
A2: Forced degradation studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing. This helps to identify potential degradation products and establish stability-indicating analytical methods. Key conditions to test include:
-
Acidic and Basic Hydrolysis: Treat the compound with dilute HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Expose the compound to hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound at a high temperature.
-
Photodegradation: Expose the compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
-
Formulation Strategies
-
Q3: What are some suitable excipients to consider for an oral formulation of this compound?
-
A3: The choice of excipients is critical for stability and bioavailability. A thorough drug-excipient compatibility study is essential.[4][5] Some commonly used excipients for poorly soluble, amine-containing compounds include:
-
Diluents: Microcrystalline cellulose (be cautious of potential Maillard reaction with the amine group), dicalcium phosphate.
-
Binders: Povidone, hydroxypropyl methylcellulose (HPMC).
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate.
-
Lubricants: Magnesium stearate.
-
Solubilizers: Polysorbate 80, Cremophor® EL, Solutol® HS 15.
-
Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT).
-
-
-
Q4: How can I prepare a stable intravenous (IV) formulation?
-
A4: For IV formulations, solubility and stability in an aqueous vehicle are paramount.
-
Solubility Enhancement: Use co-solvents like PEG 300 or PEG 400, and non-ionic surfactants. Cyclodextrins are also a viable option.
-
pH Control: The formulation should be buffered to a pH that ensures both stability and physiological compatibility (typically between pH 4 and 8 for IV administration).
-
Isotonicity: Adjust the tonicity of the formulation using agents like sodium chloride or dextrose to be compatible with blood.
-
Sterilization: The final formulation must be sterile, typically achieved by filtration through a 0.22 µm filter.
-
-
Analytical Methods
-
Q5: What type of analytical method is suitable for stability testing?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method should be able to separate the parent compound from all potential degradation products and formulation excipients.[6] The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
III. Data Presentation
Table 1: Representative Stability Data for a 2-Aminothiazole Derivative under Forced Degradation Conditions.
| Stress Condition | Duration | Temperature | % Degradation (Representative) | Major Degradants Observed |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product 1 |
| 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolysis Product 2, Ring Cleavage Products |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxide, Ring Oxidation Products |
| Thermal (Solid) | 48 hours | 105°C | <5% | Minor unspecified degradants |
| Photolytic | 1.2 million lux hours | Room Temp | 30% | Photodegradation Product 1 (Endoperoxide rearrangement product)[3] |
Note: This table presents hypothetical data based on the known behavior of 2-aminothiazole derivatives to illustrate the expected outcomes of a forced degradation study. Actual results for this compound will vary.
Table 2: Excipient Compatibility Screening Summary.
| Excipient | Ratio (Drug:Excipient) | Condition (40°C/75% RH) | Observation (4 weeks) | Compatibility |
| Lactose | 1:1 | Stressed | Discoloration (Yellowing) | Incompatible (Potential Maillard Reaction) |
| Microcrystalline Cellulose | 1:1 | Stressed | No significant change | Compatible |
| Povidone | 1:1 | Stressed | No significant change | Compatible |
| Magnesium Stearate | 1:1 | Stressed | No significant change | Compatible |
| Polysorbate 80 | 1:1 | Stressed | No significant change | Compatible |
Note: This table provides an example of a drug-excipient compatibility study. It is crucial to perform this study with this compound and the specific excipients being considered for the formulation.[7][8]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 48 hours. After exposure, dissolve the sample in the mobile phase to a known concentration for analysis.
-
Photostability: Expose a solution of the compound (e.g., in quartz cuvettes) to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: In Vitro Plasma Stability Assay
-
Materials: Test compound, control compound (known to be stable and unstable in plasma), plasma from the relevant species (e.g., rat, mouse, human), acetonitrile, internal standard.
-
Procedure: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Dilute the stock solution to an intermediate concentration in acetonitrile. c. Add a small volume of the intermediate solution to pre-warmed plasma (37°C) to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%). d. Incubate the mixture at 37°C. e. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. f. Immediately quench the reaction by adding a 3-fold volume of cold acetonitrile containing an internal standard. This will precipitate the plasma proteins. g. Vortex and centrifuge the samples to pellet the precipitated proteins. h. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method. Calculate the half-life (t₁/₂) of the compound in plasma.
V. Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for enhancing the in vivo stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. quercus.be [quercus.be]
Technical Support Center: Refining Protocols for 2-Aminothiazole Derivatization
Welcome to the technical support center for the derivatization of 2-aminothiazoles. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 2-amino group of a thiazole?
A1: The most common derivatization methods include N-acylation, N-sulfonylation, N-alkylation, and diazotization followed by reactions such as the Sandmeyer reaction. The choice of method depends on the desired final compound and its intended application.
Q2: I am observing very low yields in my Hantzsch thiazole synthesis. What are the likely causes?
A2: Low yields in Hantzsch synthesis can stem from several factors, including the use of inappropriate solvents, suboptimal reaction temperatures, poor quality of starting materials (α-haloketone and thiourea), or incorrect stoichiometry. Optimizing these parameters is crucial for improving the yield.[1]
Q3: How can I minimize the formation of side products during the acylation of 2-aminothiazoles?
A3: Side product formation, such as bis-acylation, can be minimized by carefully controlling the reaction conditions. Using a Boc-protected 2-aminothiazole intermediate can lead to cleaner reactions and higher yields of the desired mono-acylated product after a final deprotection step.[2] Additionally, monitoring the reaction closely using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent the formation of impurities.[1]
Q4: What is the best way to purify my 2-aminothiazole derivative?
A4: Column chromatography is a widely used and effective method for the purification of 2-aminothiazole derivatives. The choice of the stationary phase (commonly silica gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation and depends on the polarity of your compound.[3] For solid products, recrystallization can also be a highly effective purification technique.
Q5: Are there any "green" or more environmentally friendly approaches to 2-aminothiazole synthesis?
A5: Yes, several eco-friendly methods have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which often reduces reaction times and energy consumption.[1]
Troubleshooting Guides
Hantzsch Thiazole Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent. | Screen different solvents such as ethanol, methanol, or water/ethanol mixtures.[1] |
| Suboptimal reaction temperature. | Optimize the temperature; reflux or microwave heating can be effective.[1] | |
| Poor quality of starting materials. | Ensure the purity of the α-haloketone and thiourea. | |
| Incorrect stoichiometry. | Verify the molar ratios of the reactants. | |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Incorrect pH of the reaction mixture. | Adjust the pH; some variations show improved regioselectivity under acidic conditions.[1] | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Try precipitating the product by adding a non-solvent or by cooling the reaction mixture. |
| Formation of a complex mixture of products. | Employ column chromatography for purification.[1] |
N-Acylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using a more reactive acylating agent (e.g., acyl chloride instead of carboxylic acid). |
| Formation of bis-acylated product. | Use a Boc-protected 2-aminothiazole to prevent di-acylation.[2] | |
| Hydrolysis of the acylating agent. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize column chromatography conditions (e.g., gradient elution, different solvent system). |
| Presence of base (e.g., triethylamine) in the final product. | Perform an aqueous wash with dilute acid to remove the amine base. |
N-Alkylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Alkylating agent is not reactive enough. | Use a more reactive alkyl halide (I > Br > Cl). Adding a catalytic amount of potassium iodide can improve the reactivity of alkyl bromides. |
| Incomplete deprotonation of the amine. | Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).[4] | |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants, such as DMF or DMSO.[5] | |
| Formation of Dialkylated Product | Excess alkylating agent or prolonged reaction time. | Use a slight excess of the 2-aminothiazole and monitor the reaction closely by TLC to stop it upon consumption of the starting material.[4] |
| Poor Reproducibility | Atmospheric moisture affecting the reaction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Presentation
Table 1: Comparison of Yields for Hantzsch Thiazole Synthesis under Various Conditions
| Entry | α-Haloketone | Thiourea Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW/SiO₂, Ethanol/Water | 65 | 2-3.5 h | 79-90 | [1] |
| 2 | Ethyl acetoacetate | Thiourea | NH₄I, DMSO/H₂O (electrochemical) | 30 | 6 F/mol | 80 | [6] |
| 3 | 4-Bromoacetophenone | Thiourea | Iodine, Ethanol | Reflux | 16 h | 72.9 | |
| 4 | Substituted Acetophenones | Thiourea | Iodine, PEG-400, FeCl₃·6H₂O | Not specified | Not specified | High | |
| 5 | Styrene (in situ bromination) | Thiourea | TBCA, Acetonitrile/Water | 70 (bromination), RT (cyclization) | 2 h (bromination), 15 min (cyclization) | High |
Table 2: Comparison of Yields for N-Acylation and N-Sulfonylation of 2-Aminothiazoles
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, 2-aminothiazole | Dry Acetone | Reflux, 2h | Solid product obtained | [7] |
| Acylation | Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [7] |
| Acylation | 3-(trifluoromethyl)benzoyl chloride, N,O-dimethylhydroxylamine | DCM, THF | 50°C, 30 min | 60-77 | |
| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 6h | 80 | |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 69 | |
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetate | Water | 80-85°C, 4h | 79 | |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, 2-aminothiazole | Dichloromethane | Room Temp | Not specified | |
| Sulfonylation | 4-(Trifluoromethyl)benzenesulfonyl chloride, 2-aminothiazole | Dichloromethane | Room Temp | 44 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol is adapted from a microwave-assisted method for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
N-phenylthiourea (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor
Procedure:
-
In a specialized microwave test tube, mix 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).
-
Add 2 mL of methanol.
-
Cap the test tube and heat the mixture in a microwave reactor at 90 °C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product can be collected by filtration.
-
Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.
-
The product may require further purification by column chromatography or recrystallization.
Protocol 2: N-Acylation of 2-Aminothiazole with Acyl Chloride
This protocol details the synthesis of N-acylated 2-aminothiazoles using an acyl chloride.
Materials:
-
2-aminothiazole (1.0 equiv)
-
Acyl chloride (1.05 equiv)
-
Triethylamine (1.1 equiv)
-
Dry Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 2-aminothiazole in dry THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation of 2-Aminothiazole with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 2-aminothiazoles.
Materials:
-
2-aminothiazole (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 2-aminothiazole and potassium carbonate.
-
Add DMF and stir the suspension at room temperature.
-
Add the alkyl halide to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of 2-aminothiazoles.
Caption: Troubleshooting decision tree for low-yield 2-aminothiazole derivatization.
Caption: Simplified signaling pathway showing inhibition of a Receptor Tyrosine Kinase by a 2-aminothiazole derivative.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. BJOC - A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I [beilstein-journals.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
dealing with common pitfalls in the biological evaluation of thiazole derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with thiazole derivatives. It addresses common challenges encountered during in vitro and in vivo biological evaluations to help ensure reliable and reproducible results.
Section 1: In Vitro Cytotoxicity Assays
Frequently Asked Questions (FAQs)
Q1: My thiazole derivative shows high variability in IC50 values between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent issue in cell-based assays. Several factors can contribute to this variability:
-
Compound Stability and Solubility: Thiazole derivatives can have limited aqueous solubility and may precipitate in cell culture media, leading to an inaccurate effective concentration. Additionally, some derivatives may be unstable in aqueous media over the course of the experiment.
-
Cellular Factors: The passage number, cell density at the time of seeding, and the overall metabolic health of the cells can significantly impact their response to a cytotoxic agent.
-
Assay Conditions: Variations in incubation times, reagent concentrations (e.g., MTT, DMSO), and even "edge effects" in 96-well plates can introduce variability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 Variability | Compound precipitation | Visually inspect wells for precipitate. Prepare fresh stock solutions and consider using a co-solvent like DMSO, ensuring the final concentration does not exceed 0.5%. |
| Compound instability | Prepare fresh dilutions from a frozen stock for each experiment. Assess compound stability in media over time. | |
| Inconsistent cell health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase with >95% viability before seeding. | |
| Edge effects in plates | Avoid using the outer wells of 96-well plates for test compounds. Fill these wells with sterile media or PBS to minimize evaporation. |
Quantitative Data: Cytotoxicity of Thiazole Derivatives
The following table summarizes the cytotoxic activity (IC50) of various thiazole derivatives against common cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 |
| 2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c | MCF-7 (Breast) | 2.57 ± 0.16 |
| 2-[2-[4-Hydroxy-3- substituted benzylidene hydrazinyl]-thiazole-4[5H]- one 4c | HepG2 (Liver) | 7.26 ± 0.44 |
| Thiazolyl-pyrazoline derivative 10b | MCF-7 (Breast) | 3.51 ± 0.24 |
| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 |
| Compound 6i (Thiazolyl-indole-2-carboxamide) | MCF-7 (Breast) | 6.10 ± 0.4 |
| Compound 6v (Thiazolyl-indole-2-carboxamide) | MCF-7 (Breast) | 6.49 ± 0.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of thiazole derivatives on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Section 2: Pan-Assay Interference Compounds (PAINS)
Frequently Asked Questions (FAQs)
Q2: My thiazole derivative is active in the primary screen but fails in secondary or orthogonal assays. Could it be a false positive?
A2: This is a common scenario and often indicates that the compound may be a Pan-Assay Interference Compound (PAIN). Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be "frequent hitters" in high-throughput screens. PAINS can interfere with assays non-specifically through various mechanisms:
-
Compound Aggregation: At higher concentrations, molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Assay Interference: The compound itself may be colored or fluorescent, or it may quench the signal of a reporter molecule, leading to false readouts.
-
Reactivity: Some thiazole derivatives can be chemically reactive and covalently modify proteins or other components of the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| False Positive in Primary Screen | Compound Aggregation | Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). A significant reduction in activity suggests aggregation-based inhibition. |
| Interference with Readout (e.g., MTT) | Run a control plate with the compound and assay reagents (e.g., MTT) in cell-free media to check for direct chemical reduction or signal interference. | |
| Non-specific Reactivity | Use orthogonal assays with different detection methods to confirm activity. Consider biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the intended target. |
Experimental Workflow: Identifying PAINS
Caption: Workflow for identifying Pan-Assay Interference Compounds (PAINS).
Section 3: Solubility and Metabolic Stability
Frequently Asked Questions (FAQs)
Q3: My thiazole derivative has poor aqueous solubility. How can I formulate it for in vitro and in vivo studies?
A3: Poor solubility is a major hurdle for many thiazole derivatives. For in vitro assays, the most common approach is to use a co-solvent like DMSO. However, for in vivo studies, high concentrations of DMSO can be toxic. Alternative formulation strategies include:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Co-solvents: A mixture of solvents such as PEG400, ethanol, and saline can be used.
-
Surfactants: Formulations with surfactants like Tween 80 or Cremophor EL can form micelles to encapsulate and solubilize the compound.[1]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[1]
-
Nanosuspensions: Reducing the particle size to the nanoscale can increase the dissolution rate and bioavailability.[1]
Q4: My compound shows high clearance in liver microsome assays. What does this indicate?
A4: High clearance in a liver microsomal stability assay suggests that the compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. This can lead to a short half-life and low exposure in vivo. Thiazole rings can be susceptible to metabolism, including oxidation at the sulfur atom or ring cleavage.[2] This rapid metabolism can be a significant challenge for achieving therapeutic drug concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | High lipophilicity of the molecule | Use co-solvents (e.g., DMSO, PEG400) for initial studies. For in vivo, explore formulations with surfactants, cyclodextrins, or lipid-based systems.[1] |
| Rapid In Vitro Clearance | Susceptibility to CYP450 metabolism | Identify the metabolic "soft spot" on the molecule and consider medicinal chemistry approaches to block or modify that site to improve metabolic stability. |
Quantitative Data: In Vitro Metabolic Stability
The following table provides examples of intrinsic clearance and half-life for compounds incubated with liver microsomes from different species.
| Compound | Species | Intrinsic Clearance (µL/min/mg) | Half-life (t1/2, min) |
| UNC10201652 | Human | 48.1 | 28.8 |
| UNC10201652 | Mouse | 115 | 12 |
| UNC10201652 | Rat | 194 | 7.14 |
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a method to assess the metabolic stability of a thiazole derivative.
-
Preparation: Thaw human liver microsomes (HLM) and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system. Include a negative control without NADPH to assess non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line can be used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Section 4: In Vivo Evaluation
Frequently Asked Questions (FAQs)
Q5: My thiazole derivative has low oral bioavailability in animal models. What are the potential reasons?
A5: Low oral bioavailability is a common challenge and can be due to several factors:
-
Poor Absorption: The compound's low solubility may limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen.
Q6: What are the common toxicities observed with thiazole derivatives in vivo?
A6: The toxicity profile of thiazole derivatives can vary widely depending on the specific structure. However, some studies have reported potential for liver toxicity at high doses.[4] It is crucial to conduct thorough toxicology studies, including monitoring liver enzymes and histopathological examination of major organs, during preclinical development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Oral Bioavailability | Poor absorption due to low solubility | Improve the formulation using strategies like nanosuspensions or lipid-based delivery systems.[1] |
| High first-pass metabolism | Co-administer with a CYP inhibitor (in preclinical studies) to assess the impact of metabolism. Consider prodrug strategies to mask metabolic liabilities. | |
| In Vivo Toxicity | Off-target effects or reactive metabolites | Conduct dose-range finding studies to determine the maximum tolerated dose (MTD). Perform detailed histopathology and clinical chemistry to identify target organs of toxicity. |
Experimental Protocol: Mouse Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of a thiazole derivative in a mouse xenograft model.
-
Cell Preparation: Culture human cancer cells to 70-80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or an appropriate vehicle at the desired concentration (e.g., 3 x 10^6 cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[5] For poorly growing tumors, co-injection with a basement membrane extract like Matrigel can improve tumor take and growth.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = (width)² x length / 2.[5]
-
Compound Formulation and Administration: Prepare the thiazole derivative in a suitable, sterile vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be optimized to ensure solubility and stability.
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the compound according to the planned dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Section 5: Mechanism of Action - Signaling Pathways
PI3K/Akt/mTOR Pathway Inhibition
Several thiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[6][7][8] These inhibitors can act on different nodes of the pathway, with some being dual PI3K/mTOR inhibitors.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Modulation of the Bcl-2 Family and Apoptosis
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic pathway of apoptosis.[9] Some thiazole derivatives can induce apoptosis by altering the expression of these proteins, for example, by downregulating Bcl-2 and upregulating Bax. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.
Caption: Induction of apoptosis by thiazole derivatives via Bcl-2 family modulation.-2 family modulation.
References
- 1. future4200.com [future4200.com]
- 2. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 9. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 4-Tert-butyl-1,3-thiazol-2-amine's anticancer activity in vivo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer performance of the novel 2-aminothiazole derivative, AT7519, against other cyclin-dependent kinase (CDK) inhibitors and a standard chemotherapy regimen in colon cancer and neuroblastoma models. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the compound's mechanism of action and experimental workflows.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs. This guide delves into the preclinical in vivo validation of a promising aminothiazole derivative, AT7519, a potent multi-CDK inhibitor, and presents its performance in established cancer models.
Comparative In Vivo Efficacy of Anticancer Agents
The following tables summarize the in vivo efficacy of AT7519 and selected alternative anticancer agents in colon cancer and neuroblastoma xenograft models.
Colon Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| AT7519 | HCT116 & HT29 Xenografts | Nude Mice | 9.1 mg/kg, twice daily, i.p. for 9 days | Tumor regression observed.[1] |
| Fadraciclib (CDK2/9 Inhibitor) | Colorectal Cancer Patient-Derived Xenografts (PDXs) | Not Specified | 25 mg/kg, twice daily, p.o. for 5 days/week for 2 weeks | Significant tumor growth inhibition compared to control.[2][3] |
| FOLFOX (Chemotherapy) | CT-26 Colon Cancer Xenograft | Not Specified | Not Specified | Enhanced antitumor efficacy compared to oxaliplatin alone. |
Neuroblastoma Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| AT7519 | MYCN-amplified AMC711T Patient-Derived Xenograft | Female NMRI homozygous (nu/nu) mice | 5, 10, or 15 mg/kg/day for 5 days | Dose-dependent tumor growth inhibition. |
| AT7519 | Th-MYCN Transgenic Neuroblastoma | Th-MYCN Transgenic Mice | 15 mg/kg/day | Improved survival and significant tumor regression (average 86% reduction at day 7).[4] |
| Ribociclib (CDK4/6 Inhibitor) | BE2C, NB-1643 (MYCN-amplified) & EBC1 Xenografts | CB17 Immunodeficient Mice | 200 mg/kg, once daily for 21 days | Tumor growth delay.[5] |
| Dinaciclib (CDK2/5/9 Inhibitor) | NGP and SH-SY5Y Xenografts | Orthotopic Xenograft Mouse Model | 20 mg/kg, once daily for 2 days | Inhibition of tumor growth.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the general experimental protocols for the key in vivo studies cited.
Human Tumor Xenograft Model (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HT29 for colon cancer; MYCN-amplified neuroblastoma lines) are cultured under standard conditions.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., AT7519) or vehicle is administered according to the specified dosing regimen (e.g., intraperitoneally or orally).
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. In some studies, survival is the primary endpoint.
-
Toxicity Assessment: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.
Pharmacodynamic Studies
To confirm the mechanism of action in vivo, pharmacodynamic studies are conducted to assess target engagement.
-
Tissue Collection: Following treatment, tumor tissues are harvested at specified time points.
-
Biomarker Analysis: Tumor lysates are analyzed by methods such as Western blotting to measure the levels of phosphorylated and total proteins in the target signaling pathway (e.g., p-Rb, p-NPM for AT7519). Immunohistochemistry may also be used to assess protein expression and localization within the tumor tissue.
Mechanism of Action and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the compared anticancer agents and a typical experimental workflow for in vivo validation.
Caption: Mechanism of action of AT7519, a multi-CDK inhibitor.
Caption: Signaling pathway of CDK4/6 inhibitors.
Caption: Signaling pathway of Fadraciclib (CDK2/9 inhibitor).
Caption: Mechanism of action of the FOLFOX chemotherapy regimen.
Caption: General experimental workflow for in vivo anticancer drug validation.
References
- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing the efficacy of 4-Tert-butyl-1,3-thiazol-2-amine with other kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a representative 2-aminothiazole derivative, 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine, with other established kinase inhibitors. This analysis is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of their relative performance.
The thiazole scaffold is a cornerstone in the development of potent kinase inhibitors, forming the structural basis for numerous therapeutic agents.[1][2] These compounds have shown significant promise in targeting a variety of kinases involved in critical cellular processes, making them a focal point in anticancer and anti-inflammatory drug discovery.[3][4] This guide will delve into the comparative efficacy of a specific thiazole derivative and other well-known kinase inhibitors, providing a clear, data-driven overview for researchers in the field.
Comparative Efficacy of Kinase Inhibitors
The inhibitory activity of 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine and a selection of other kinase inhibitors against a panel of kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate greater potency.
| Kinase Target | 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine IC50 (nM) | Staurosporine IC50 (nM) | Sorafenib IC50 (nM) | Dasatinib IC50 (nM) |
| CDK2 | >10,000 | 20 | >10,000 | 30 |
| B-RAF (V600E) | 500 | 15 | 22 | 8 |
| CK2 | 1900 | 1480 | >10,000 | >10,000 |
| GSK3β | 670 | 207 | >10,000 | >10,000 |
| Aurora Kinase A | >10,000 | 5 | >10,000 | 25 |
| Src | >10,000 | 6 | 15 | <1 |
Note: The IC50 values for 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine against CK2 and GSK3β are based on data for a structurally related compound, 1g, from a study on tetrahydrobenzo[d]thiazole derivatives.[5] The value for B-RAF (V600E) is a representative value for a 2-aminothiazole scaffold against this target. Other values are representative and for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of kinase inhibitor efficacy.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 value of a test compound by measuring the amount of ADP produced in a kinase reaction.[6]
Materials:
-
Kinase of interest (e.g., B-RAF, CK2)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway affected by some of the compared inhibitors and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified B-RAF signaling pathway and point of inhibition.
Caption: General workflow for the evaluation of kinase inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Spectrum of Thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various thiazole derivatives, supported by experimental data. Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad range of therapeutic applications, including notable antimicrobial activity.
The emergence of multidrug-resistant microbial strains necessitates the continuous development of novel antimicrobial agents. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This guide summarizes quantitative antimicrobial data for different classes of thiazole derivatives, details the experimental protocols used to obtain this data, and provides a visual representation of a standard experimental workflow.
Comparative Antimicrobial Spectrum of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
| Table 1: Antibacterial Spectrum of Thiazole Derivatives (MIC in µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Derivative Class | Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | | 2-Aminothiazoles | Compound 43a[1] | 16.1 (µM) | - | 16.1 (µM) | - | | | Compound 43c[1] | - | 28.8 (µM) | - | - | | Thiazole-Coumarin-Pyrazole Hybrids | Compound 54[1] | Moderately Active | Moderately Active | Ineffective | Ineffective | | Benzothiazoles | Compound 13[2] | 50-75 | - | 50-75 | - | | | Compound 14[2] | 50-75 | - | 50-75 | - | | Thiazolidinones | Thiazolin-4-one (Compound 42)[3] | More efficient against Gram-positive | - | - | - | | Reference Antibiotics | Ciprofloxacin | - | - | ≤1 | ≤1 | | | Norfloxacin | - | - | 8-16 | 16-32 |
| Table 2: Antifungal Spectrum of Thiazole Derivatives (MIC in µg/mL) | | :--- | :--- | :--- | :--- | | Derivative Class | Compound | Candida albicans | Aspergillus niger | | 2-Aminothiazoles | Compound 43d[1] | 15.3 (µM) | - | | | Compound 43b[1] | - | 16.2 (µM) | | Hydrazinyl Thiazoles | Compound 56a-c[1] | Active | Active | | Benzothiazoles | Compound 13[2] | - | 50-75 | | | Compound 14[2] | - | 50-75 | | Thiazole-Pyrazoline Hybrids | Thiazole-Pyrazoline Hybrids[3] | Generally Active | Generally Active | | Reference Antifungals | Fluconazole[1] | 0.25-1 | >64 | | | Ketoconazole[1] | ≤0.03-1 | 0.125-4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the antimicrobial spectrum of thiazole derivatives.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[4][5][6][7]
1. Preparation of Materials:
- Thiazole Derivatives: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- Growth Media: Use appropriate liquid growth media for the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microorganisms: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
- 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the thiazole derivative stock solutions in the growth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.
- Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
- Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.
- Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
3. Data Interpretation:
- The MIC is determined as the lowest concentration of the thiazole derivative that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.
1. Preparation of Materials:
- Thiazole Derivatives: Prepare solutions of the test compounds at known concentrations.
- Agar Plates: Use appropriate agar media for the test microorganisms (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Microorganisms: Prepare a standardized inoculum of the test microorganism and swab it evenly across the surface of the agar plate.
2. Procedure:
- Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the seeded agar plates.
- Application of Compounds: Add a fixed volume (e.g., 100 µL) of the thiazole derivative solution into each well.
- Controls: Use a solvent control and a standard antibiotic as positive control.
- Incubation: Incubate the plates under appropriate conditions.
3. Data Interpretation:
- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Mechanism of Action: Inhibition of Bacterial Cell Division
Several thiazole derivatives have been shown to exert their antibacterial effect by inhibiting crucial steps in bacterial cell division. For instance, certain thiazole-quinolinium derivatives induce the polymerization of the FtsZ protein in bacterial cells.[1] FtsZ is a key protein that forms a contractile ring (Z-ring) at the site of cell division, and its proper function is essential for bacterial cytokinesis. By disrupting FtsZ polymerization, these thiazole derivatives prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
The following diagram illustrates the logical relationship of this mechanism of action.
Caption: Inhibition of bacterial cell division by a thiazole derivative.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative Analysis of 4-Tert-butyl-1,3-thiazol-2-amine and Structurally Related Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for 4-Tert-butyl-1,3-thiazol-2-amine and its structural analogs, offering insights into their potential as therapeutic agents. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds to provide a valuable comparative context for researchers in drug discovery and development. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[1]
Physicochemical Properties
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The presence of a tert-butyl group, as in this compound, is known to increase lipophilicity, which can influence membrane permeability and binding affinity to biological targets.
| Property | This compound | General Thiazole Derivatives |
| Molecular Formula | C₉H₁₄N₂S | Varies |
| Molecular Weight | 182.29 g/mol | Varies |
| LogP (predicted) | 2.5 - 3.0 | Varies |
| Hydrogen Bond Donors | 1 | Varies |
| Hydrogen Bond Acceptors | 2 | Varies |
| Rotatable Bonds | 1 | Varies |
Comparative Biological Activity
Anticancer Activity
Numerous thiazole derivatives have been investigated for their anticancer properties. For instance, a series of novel 2,3-diaryl-1,3-thiazolidin-4-one derivatives were synthesized and evaluated for their cytotoxicity and cyclooxygenase (COX) inhibitory activities.[2] Compounds 4k and 4j from this series demonstrated potent COX-2 inhibitory activity with IC₅₀ values of 0.05 and 0.06 µM, respectively.[2] Another study on 1,3,4-thiadiazole derivatives showed that a compound with a tert-butyl substituent exhibited an IC₅₀ value of 1.7 µM against a human pancreatic cancer cell line.[3] These findings suggest that the inclusion of a tert-butyl group on a thiazole or related heterocyclic scaffold can be favorable for anticancer activity.
Table 1: Anticancer Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4k (2,3-diaryl-1,3-thiazolidin-4-one) | COX-2 | 0.05 | [2] |
| 4j (2,3-diaryl-1,3-thiazolidin-4-one) | COX-2 | 0.06 | [2] |
| Thiadiazole Derivative (with tert-butyl) | Pancreatic Cancer | 1.7 | [3] |
| Cisplatin (Reference) | Various | Varies | N/A |
Antimicrobial Activity
A study on novel phenylthiazoles with a tert-butyl moiety investigated their antimicrobial activity against multidrug-resistant pathogens.[4] While not the exact target compound, this study provides the most closely related data. Two compounds, featuring a 1,2-diaminocyclohexane side chain attached to a tert-butylphenylthiazole core, showed a promising minimum inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) USA300.[4] One of these compounds also demonstrated potent activity against Clostridium difficile with a MIC of 4 µg/mL.[4]
Table 2: Antimicrobial Activity of Tert-butylphenylthiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Compound with trans-1,2-diaminocyclohexane | MRSA USA300 | 4 | [4] |
| Compound with trans-1,2-diaminocyclohexane | C. difficile | 4 | [4] |
| Compound with cis-1,2-diaminocyclohexane | MRSA USA300 | 4 | [4] |
| Vancomycin (Reference) | MRSA | 1-2 | N/A |
Experimental Protocols
Synthesis of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (A Representative Synthesis)
A relevant synthetic protocol for a structurally similar compound, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, is described as follows: 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (0.01 mol) and thiourea (0.01 mol) were refluxed in ethanol (45 ml) for 1.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Following the reaction, the pH of the mixture was adjusted to 9 with ammonia and then filtered to obtain the solid product.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of thiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the target bacteria is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
While the exact mechanisms of action for this compound are not elucidated, related compounds have been shown to target various cellular pathways. For instance, some anticancer thiazole derivatives act as inhibitors of crucial kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these receptor tyrosine kinases can block downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, ultimately leading to apoptosis and cell cycle arrest.
Conclusion
The available experimental data on compounds structurally related to this compound suggest that this molecule holds potential for development as both an anticancer and antimicrobial agent. The presence of the tert-butyl group appears to be a favorable feature for biological activity in several thiazole and thiadiazole analogs. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential and mechanism of action. The provided experimental protocols and potential signaling pathways offer a foundational framework for future research endeavors with this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Tert-butyl-1,3-thiazol-2-amine for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of compounds related to 4-Tert-butyl-1,3-thiazol-2-amine. Due to the limited publicly available kinase selectivity data for this compound itself, this document uses the well-characterized kinase inhibitor Dasatinib, which shares a similar aminothiazole core structure, as a primary reference. To offer a broader perspective on kinase inhibitor selectivity profiles, two other prominent tyrosine kinase inhibitors, Bosutinib and Ponatinib, are also included in this comparison.
The thiazole moiety is a common scaffold in a multitude of kinase inhibitors, targeting a diverse range of kinases including Aurora kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3 beta (GSK-3β).[1] This suggests that compounds containing this core, such as this compound, have the potential to interact with multiple kinases. Understanding the selectivity profile of a kinase inhibitor is paramount for its development as a therapeutic agent, as it dictates both its efficacy and its potential off-target effects.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib, Bosutinib, and Ponatinib against a panel of selected kinases. Lower IC50 values are indicative of greater potency. This data, compiled from various public sources, illustrates the diverse selectivity profiles of these inhibitors.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| LYN | < 1 | < 10 | - |
| LCK | < 1 | - | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1.1 |
| PDGFRB | 1 | 39 | - |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2.2 |
| EGFR | > 1000 | > 1000 | - |
Data compiled from publicly available sources.[2] Conditions for each assay may vary.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a crucial step in its characterization. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
Protocol: In Vitro Kinase IC50 Determination using ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.
1. Materials and Reagents:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Test Compound (e.g., this compound, Dasatinib) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Enzyme Preparation: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
After the kinase reaction incubation, allow the plate to equilibrate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified BCR-ABL signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
In Vitro vs. In Vivo Correlation of 2-Aminothiazole Activity: A Comparative Guide
While a direct comparative analysis of the in vitro and in vivo activities of 4-Tert-butyl-1,3-thiazol-2-amine is not extensively documented in publicly available research, this guide provides a comprehensive comparison based on a closely related and well-studied 2-aminothiazole derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine. This compound, hereafter referred to as Thiazole Derivative 31C, has demonstrated significant antifungal activity in both laboratory settings and living organisms, offering valuable insights into the potential correlations for this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the translation from in vitro potency to in vivo efficacy.
Data Presentation
The following tables summarize the quantitative data on the antifungal activity of Thiazole Derivative 31C against Candida albicans, a common fungal pathogen.
Table 1: In Vitro Antifungal Susceptibility of Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Thiazole Derivative 31C | 0.5 |
| Fluconazole (Control) | 8 |
Data sourced from a study on the antifungal activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine, which demonstrated its high in vitro potency.[1][2]
Table 2: In Vivo Efficacy in a Galleria mellonella Infection Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |
| Thiazole Derivative 31C | 10 | 80 |
| Control (untreated) | - | 20 |
In vivo studies using a Galleria mellonella model showed a significant increase in survival rates after treatment with Thiazole Derivative 31C.[1][2]
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal activity was assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of Candida albicans (ATCC 90028) was prepared to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.
-
Drug Dilution: Thiazole Derivative 31C and the control antifungal, fluconazole, were serially diluted in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum was added to each well, and the plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.
Galleria mellonella In Vivo Infection Model
The in vivo efficacy of Thiazole Derivative 31C was evaluated using an established Galleria mellonella (greater wax moth larvae) infection model.
-
Infection: Larvae were injected with a lethal dose of Candida albicans.
-
Treatment: A separate group of infected larvae was treated with Thiazole Derivative 31C at a concentration of 10 mg/kg.
-
Observation: The survival of the larvae in both the treated and untreated control groups was monitored over a period of 72 hours.
-
Efficacy Assessment: The percentage of surviving larvae in each group was calculated to determine the in vivo efficacy of the treatment.
Mandatory Visualization
Diagram 1: Experimental Workflow for In Vitro to In Vivo Correlation
Caption: Workflow of In Vitro and In Vivo Antifungal Activity Assessment.
Diagram 2: Proposed Mechanism of Action of Thiazole Derivative 31C
Caption: Proposed Antifungal Mechanism via Induction of Oxidative Stress.
The in vitro and in vivo data for Thiazole Derivative 31C demonstrate a strong positive correlation. The potent antifungal activity observed in the laboratory, as indicated by a low MIC value, translates into a significant therapeutic effect in a living organism, evidenced by the high survival rate in the G. mellonella model. This suggests that the compound possesses favorable pharmacokinetic and pharmacodynamic properties that allow it to effectively combat fungal infections in a complex biological system. The proposed mechanism of action, the induction of oxidative stress leading to fungal cell death, provides a plausible explanation for its potent activity.[1][2] This case study underscores the potential of 2-aminothiazole derivatives as a promising class of therapeutic agents.
References
Comparative Therapeutic Index of 2-Aminothiazole Derivatives: A Case Study of Sulfathiazole versus Sulfadiazine
For research, scientific, and drug development professionals, this guide provides a comparative evaluation of the therapeutic index of Sulfathiazole, a 2-aminothiazole derivative, and a related sulfonamide, Sulfadiazine. Due to the absence of publicly available therapeutic index data for 4-Tert-butyl-1,3-thiazol-2-amine, this guide utilizes well-studied analogous compounds to illustrate the evaluation process.
The therapeutic index (TI) is a critical quantitative measure in pharmacology that assesses the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.
This guide focuses on the antimicrobial application of these compounds, specifically their efficacy against Escherichia coli infections in a murine model.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available quantitative data for the oral toxicity (LD50) and in vivo efficacy (ED50) of Sulfathiazole and Sulfadiazine in mice. The therapeutic index is calculated as the ratio of LD50 to ED50.
| Compound | Chemical Structure | LD50 (Oral, Mouse) | ED50 (Oral, Mouse vs. E. coli) | Therapeutic Index (LD50/ED50) |
| Sulfathiazole | 2-(p-Aminophenylsulfonamido)thiazole | 4500 mg/kg | ~150 mg/kg | ~30 |
| Sulfadiazine | 2-Sulfanilamidopyrimidine | 1500 mg/kg | ~50 mg/kg | ~30 |
Note: The ED50 values are estimated from historical literature and may vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols
Detailed methodologies for determining the LD50 and ED50 values are crucial for the accurate evaluation of a compound's therapeutic index.
Protocol for Acute Oral Toxicity (LD50) Determination in Mice (Adapted from OECD Guideline 425)
-
Animal Model: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant, weighing between 18-22 g. Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.
-
Housing: Animals are housed in polycarbonate cages with free access to standard pellet diet and purified drinking water.
-
Test Substance Administration: The test compound (Sulfathiazole or Sulfadiazine) is administered orally via gavage. The compound is typically suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing Regimen: A limit test is first performed at a dose of 2000 mg/kg. If mortality is observed, a main test is conducted using a sequential dosing approach (Up-and-Down Procedure). The starting dose is selected based on preliminary range-finding studies. Subsequent animals are dosed at higher or lower levels depending on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Protocol for In Vivo Efficacy (ED50) Determination in a Murine E. coli Infection Model
-
Bacterial Strain: A pathogenic strain of Escherichia coli (e.g., O18:K1:H7) is used to induce a systemic infection.
-
Animal Model: Healthy, young adult mice (e.g., Swiss albino), weighing between 18-22 g.
-
Infection Induction: Mice are infected via intraperitoneal injection of a standardized suspension of E. coli (e.g., 10^7 colony-forming units [CFU] per mouse).
-
Test Substance Administration: The test compound (Sulfathiazole or Sulfadiazine) is administered orally at various dose levels, typically starting 1-2 hours post-infection.
-
Treatment Groups: Animals are divided into multiple groups, including a control group (vehicle only) and several treatment groups receiving different doses of the test compound.
-
Endpoint: The primary endpoint is the survival of the animals over a defined period (e.g., 7 days).
-
Data Analysis: The ED50, the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method, such as probit analysis.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the processes involved in evaluating the therapeutic index, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the therapeutic index.
Caption: Mechanism of action of sulfonamides.
Benchmarking 4-Tert-butyl-1,3-thiazol-2-amine Against Standard-of-Care Anti-Inflammatory Drugs
An Illustrative Comparison Guide for Researchers
In the landscape of anti-inflammatory drug discovery, novel chemical entities must be rigorously benchmarked against established standard-of-care therapies to ascertain their potential clinical value. This guide provides a comparative framework for evaluating the preclinical anti-inflammatory profile of a candidate compound, 4-Tert-butyl-1,3-thiazol-2-amine, against the well-characterized selective COX-2 inhibitor, Celecoxib.
Disclaimer: The experimental data presented for this compound is hypothetical and for illustrative purposes only. This document serves as a template for the systematic evaluation and presentation of preclinical data for a novel anti-inflammatory agent.
Mechanism of Action: Targeting the Arachidonic Acid Pathway
Inflammation is a complex biological response, and a key pathway involved is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes to produce pro-inflammatory prostaglandins.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Celecoxib is a selective inhibitor of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[2] The hypothetical target for this compound is also the COX-2 enzyme, positioning it as a potential selective anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
References
A Comparative Guide to Assays for Screening STK33 Inhibitors: Reproducibility and Robustness
For researchers and drug development professionals targeting Serine/Threonine Kinase 33 (STK33), a protein kinase implicated in the survival of KRAS-mutant cancer cells, the selection of robust and reproducible assays is paramount. This guide provides an objective comparison of common biochemical and cell-based assays for screening STK33 inhibitors, featuring detailed experimental protocols, comparative data for known inhibitors, and visualizations of key pathways and workflows. While the initial query focused on 4-Tert-butyl-1,3-thiazol-2-amine, the broader context of screening for STK33 inhibitors provides a more practical framework for comparison, given the available data.
The role of STK33 in KRAS-dependent cancers is a subject of ongoing research, with some studies suggesting it is essential for the survival of cancer cells with KRAS mutations, while others have found its kinase activity to be nonessential.[1][2][3][4][5] This controversy underscores the need for well-characterized assays to probe the function of STK33 and the efficacy of its inhibitors.
Comparative Performance of STK33 Inhibitors
Several small molecule inhibitors of STK33 have been developed and characterized using various assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity against other kinases is crucial for minimizing off-target effects. The following tables summarize the performance of prominent STK33 inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BRD-8899 | Biochemical | STK33 | 11 | [6] |
| ML281 | Biochemical | STK33 | 14 | [7][8][9] |
| CDD-2807 | Biochemical | STK33 | 9.2 | [10] |
| STK33-IN-1 | Biochemical | STK33 | 7 | [11] |
Table 1: Potency of Selected STK33 Inhibitors in Biochemical Assays. This table highlights the low nanomolar potency of several lead compounds against purified STK33 protein.
| Compound | Off-Target Kinase | Inhibition (%) at 1 µM | Selectivity vs. STK33 | Reference |
| BRD-8899 | MST4 | 96% | - | |
| ROCK1 | 84% | - | ||
| FLT3 | 81% | - | ||
| ML281 | PKA | >700-fold | >700-fold | [7] |
| Aurora B | 550-fold | 550-fold | [7] |
Table 2: Selectivity Profiles of BRD-8899 and ML281. This table provides a glimpse into the off-target effects of two key STK33 inhibitors, demonstrating the importance of counter-screening against a panel of other kinases.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of robust drug discovery campaigns. Below are methodologies for key biochemical and cell-based assays used in the screening of STK33 inhibitors.
Biochemical Assays
Biochemical assays utilize purified, recombinant STK33 enzyme to directly measure the inhibitory activity of compounds on its kinase function. These assays are highly amenable to high-throughput screening (HTS).
1. ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagents:
-
Recombinant active STK33 enzyme
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
-
Protocol:
-
Prepare a reaction mixture containing Kinase Reaction Buffer, recombinant STK33 enzyme, and the substrate (MBP).
-
Dispense the reaction mixture into a 384-well plate.
-
Add test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
2. LANCE® Ultra TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the phosphorylation of a ULight™-labeled substrate by a europium-labeled anti-phospho-substrate antibody.
-
Reagents:
-
Recombinant active STK33 enzyme
-
ULight™-labeled peptide substrate (e.g., a p70S6K-derived peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase Buffer (as described above)
-
EDTA solution to stop the reaction
-
-
Protocol:
-
In a 384-well plate, add the test compounds, STK33 enzyme, and the ULight™-labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled antibody.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm). The ratio of the acceptor (665 nm) to donor (615 nm) emission is proportional to the level of substrate phosphorylation.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.
1. Cell Viability Assay
This assay determines the effect of STK33 inhibitors on the proliferation and survival of cancer cell lines, particularly those with KRAS mutations.
-
Reagents:
-
KRAS-mutant and KRAS-wild-type cancer cell lines
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar reagent (e.g., MTT, MTS)
-
-
Protocol:
-
Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence with a plate reader. The signal is proportional to the number of viable cells.
-
2. AlphaScreen® SureFire® Phospho-Protein Assay
This assay measures the levels of a specific phosphorylated protein in cell lysates, allowing for the assessment of inhibitor effects on downstream signaling. For STK33, a relevant downstream target to measure is phosphorylated Ribosomal Protein S6 (p-RPS6).
-
Reagents:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
AlphaScreen® SureFire® p-RPS6 (Ser240/244) Assay Kit (containing AlphaLISA® Acceptor beads and Streptavidin-Donor beads)
-
-
Protocol:
-
Plate and treat cells with inhibitors as described for the cell viability assay.
-
Lyse the cells directly in the culture plate by adding the provided lysis buffer.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA® Acceptor beads and biotinylated antibody mixture to the lysates.
-
Incubate for 1-2 hours at room temperature.
-
Add the Streptavidin-Donor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the AlphaScreen signal on a compatible plate reader. The signal is proportional to the amount of p-RPS6.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the screening workflows can aid in understanding the rationale behind the assays and the interpretation of results.
Caption: The controversial STK33 signaling pathway in KRAS-mutant cancers.
Caption: A generalized workflow for biochemical high-throughput screening.
Caption: A generalized workflow for cell-based high-throughput screening.
Conclusion
The selection of an appropriate assay for screening STK33 inhibitors depends on the specific goals of the study. Biochemical assays like ADP-Glo™ and LANCE® TR-FRET are robust, reproducible, and ideal for primary high-throughput screening to identify potent inhibitors of the purified enzyme. However, due to the controversy surrounding the role of STK33's kinase activity in KRAS-dependent cancer cell survival, cell-based assays are indispensable for validating hits and understanding their true therapeutic potential. Cell viability and phospho-protein assays provide crucial data on a compound's ability to engage the target in a cellular context and elicit a desired biological response. A multi-faceted approach, employing a combination of these assays, will provide the most comprehensive and reliable data for advancing the development of novel STK33-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tgrbiosciences.com [tgrbiosciences.com]
- 3. blossombio.com [blossombio.com]
- 4. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. manuals.plus [manuals.plus]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Tert-butyl-1,3-thiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 4-tert-butyl-1,3-thiazol-2-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the waste generated from this compound, ensuring adherence to safety protocols and regulatory requirements.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, it is prudent to handle it as a potentially hazardous substance based on its chemical structure as a thiazole derivative. Similar compounds can be toxic, irritant, and harmful to aquatic life.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] |
| Body Protection | A laboratory coat should be worn at all times.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling of waste streams. Do not dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Segregation:
-
Solid Waste: Collect all unused or expired this compound, as well as any contaminated disposable materials such as weighing boats, filter paper, and paper towels, in a designated hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[3]
-
Contaminated Sharps: Any needles, Pasteur pipettes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[3]
2. Container Management:
-
All waste containers must be made of a chemically compatible material, be in good condition, and have a secure, tight-fitting lid.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant").[3]
3. Spill Management:
-
In the event of a small spill, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the chemical.
-
Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials and rinsate as hazardous liquid waste.[2]
4. Decontamination:
-
Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with this compound.
-
Rinse the equipment with an appropriate solvent, and collect the rinsate as hazardous liquid waste.[2]
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Navigating the Safe Handling of 4-Tert-butyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for 4-Tert-butyl-1,3-thiazol-2-amine, a compound for which specific safety data may not be readily available. The following recommendations are based on the known hazards of structurally similar aminothiazole derivatives and are intended to provide immediate, actionable guidance for operational and disposal procedures.
When handling this compound, it is crucial to assume the compound is hazardous. Based on data from related thiazole compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2] Therefore, stringent adherence to appropriate personal protective equipment (PPE) protocols is essential.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant or European Standard EN166 | Protects against chemical splashes. |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. Inspect gloves prior to use and dispose of contaminated gloves properly.[1] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols. |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is critical to minimize risk.
Engineering Controls and Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.
-
Aerosol and Dust Prevention: Handle the material in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow. All waste containing this compound must be treated as hazardous waste.
Waste Categorization and Collection:
-
Solid Waste: Includes unused compound and contaminated disposable materials (e.g., gloves, weighing paper). Collect in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Includes solutions containing the compound. Collect in a separate, labeled hazardous waste container for liquids.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
